molecular formula C18H21NO4 B119251 (S)-Norreticuline CAS No. 4781-58-2

(S)-Norreticuline

Cat. No.: B119251
CAS No.: 4781-58-2
M. Wt: 315.4 g/mol
InChI Key: FVEMXQCEJGGXJB-AWEZNQCLSA-N
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Description

(S)-Norreticuline is a benzylisoquinoline alkaloid (BIA) that serves as a crucial biosynthetic intermediate in plant secondary metabolism research. While its role in the biosynthesis of papaverine in opium poppy has been conclusively ruled out by contemporary studies , (S)-Norreticuline has been definitively identified as the key precursor for the biosynthesis of spirocyclic Erythrina alkaloids . This compound is incorporated asymmetrically into these complex alkaloid structures, making it an essential reference standard and tool for elucidating the pathways and enzymes involved in the diversification of plant natural products. Investigations into its pharmacological profile indicate that (S)-Norreticuline acts as a dopamine receptor antagonist and can block calcium channels, which underpins its research value in neuropharmacological studies . As a branch-point intermediate in the broader BIA network, (S)-Norreticuline offers researchers a specific compound for exploring the metabolic flux toward distinct alkaloid classes, enabling a deeper understanding of plant biochemistry and the engineered production of specialized metabolites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEMXQCEJGGXJB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331558
Record name (S)-Norreticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4781-58-2
Record name (S)-Norreticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Norreticuline CAS number 4781-58-2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (S)-Norreticuline (CAS 4781-58-2)

Executive Summary

(S)-Norreticuline (CAS 4781-58-2) is a critical benzylisoquinoline alkaloid (BIA) intermediate that serves as the immediate N-demethylated precursor to (S)-Reticuline, the central branch point in the biosynthesis of over 2,500 alkaloids (including morphine, codeine, and berberine). While often overshadowed by its N-methylated successor, (S)-Norreticuline is pivotal in metabolic engineering applications for delineating flux through the N-methylation vs. O-methylation grid.

For researchers, this compound is primarily utilized as:

  • A Substrate Standard: For assaying Coclaurine N-methyltransferase (CNMT) activity.

  • A Metabolic Checkpoint: In engineered E. coli and S. cerevisiae strains to validate upstream pathway efficiency (specifically 4'-O-methylation) before the final methylation step.

  • A Pharmacophore: Investigated for its dopaminergic receptor affinity and potential neuroactive properties.

Chemical Identity & Physiochemical Profile

(S)-Norreticuline is a tetrahydroisoquinoline possessing two phenolic hydroxyl groups and two methoxy groups. Its handling requires specific attention to oxidation sensitivity due to the catechol-like substitution pattern.

Table 1: Physiochemical Datasheet

PropertySpecification
CAS Number 4781-58-2
IUPAC Name (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Molecular Formula

Molecular Weight 315.37 g/mol
Solubility Soluble in DMSO, MeOH, and dilute acids (0.1 M HCl).[1] Poorly soluble in neutral water.
pKa (Predicted) ~9.95 (Phenolic OH), ~8.5 (Secondary Amine)
Stability Sensitive to oxidation at alkaline pH. Store under inert gas (Ar/N2) at -20°C.
Appearance Off-white to pale beige solid (oxidizes to brown).

Expert Handling Note: Due to the free secondary amine and phenolic protons, (S)-Norreticuline is prone to oxidation. All aqueous stock solutions should contain an antioxidant (e.g., 1–5 mM Ascorbic Acid or DTT) if not used immediately.

Biosynthetic Positioning & Metabolic Logic

In the canonical BIA pathway, the route to (S)-Reticuline involves a "metabolic grid" of hydroxylation and methylation. (S)-Norreticuline represents the product of 4'-O-methylation prior to N-methylation.

  • Canonical Route (Plant): (S)-Coclaurine

    
     (S)-N-methylcoclaurine 
    
    
    
    (S)-Reticuline.[2]
  • Alternative/Engineered Route: (S)-Coclaurine

    
     (S)-3'-Hydroxycoclaurine 
    
    
    
    (S)-Norreticuline
    
    
    (S)-Reticuline.

The conversion of (S)-Norreticuline to (S)-Reticuline is catalyzed by Coclaurine N-methyltransferase (CNMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor.[2]

Figure 1: The BIA Metabolic Grid

This diagram illustrates the dual pathways leading to Reticuline, highlighting the specific role of CNMT acting on Norreticuline.

BIA_Pathway Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT NM_Coclaurine (S)-N-Methylcoclaurine Coclaurine->NM_Coclaurine CNMT Hydroxy_Coclaurine (S)-3'-Hydroxycoclaurine Coclaurine->Hydroxy_Coclaurine CYP80B Hydroxy_NM_Coclaurine (S)-3'-Hydroxy-N-methylcoclaurine NM_Coclaurine->Hydroxy_NM_Coclaurine CYP80B Reticuline (S)-Reticuline (Central Hub) Hydroxy_NM_Coclaurine->Reticuline 4'OMT Norreticuline (S)-Norreticuline (CAS 4781-58-2) Hydroxy_Coclaurine->Norreticuline 4'OMT Norreticuline->Reticuline CNMT (+SAM)

Caption: The metabolic grid showing (S)-Norreticuline as the immediate precursor to Reticuline via the CNMT enzyme (Red Arrow).

Enzymatic Protocol: CNMT Activity Assay

The most robust application of (S)-Norreticuline is as a substrate to characterize the kinetics of N-methyltransferases (CNMT) in plant extracts or recombinant systems.

Objective: Quantify the conversion of (S)-Norreticuline to (S)-Reticuline via HPLC.

Reagents Required:
  • Substrate: 10 mM (S)-Norreticuline stock in DMSO.

  • Cofactor: 10 mM S-Adenosyl-L-methionine (SAM) (prepare fresh on ice).

  • Buffer: 100 mM Tris-HCl (pH 7.5) containing 1 mM DTT (Dithiothreitol) and 10% Glycerol.

  • Stop Solution: 20% Trichloroacetic acid (TCA) or 0.1 M HCl.

Step-by-Step Methodology:
  • Enzyme Preparation:

    • Thaw purified recombinant CNMT or crude lysate on ice.

    • Note: If using crude lysate, include a protease inhibitor cocktail.

  • Reaction Assembly (100 µL Volume):

    • Buffer: 70 µL Tris-HCl/DTT mix.

    • Enzyme: 10–20 µL (approx. 1–5 µg purified protein).

    • Substrate: Add 5 µL (S)-Norreticuline (Final conc: 500 µM).

    • Pre-incubation: 5 minutes at 30°C to equilibrate.

    • Initiation: Add 5 µL SAM (Final conc: 500 µM).

  • Incubation:

    • Incubate at 30°C for 30 minutes .

    • Critical: Do not exceed 30 minutes for kinetic studies; product inhibition by S-adenosylhomocysteine (SAH) can occur.

  • Termination:

    • Add 100 µL of Stop Solution (20% TCA) or quench with 200 µL Methanol.

    • Centrifuge at 12,000 x g for 10 minutes to pellet precipitated protein.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: UV at 280 nm or MS (ESI+ mode, m/z 330.17 for Reticuline).

Validation Criteria:

  • (S)-Norreticuline elutes earlier than (S)-Reticuline due to the lack of the N-methyl group (higher polarity).

  • Mass shift: Monitor the transition from m/z 316 [(M+H)+ Norreticuline] to m/z 330 [(M+H)+ Reticuline].

Pharmacological & Therapeutic Potential[1][4][5]

Beyond its role as a metabolic intermediate, (S)-Norreticuline exhibits distinct pharmacological properties, particularly within the dopaminergic system.

1. Dopamine Receptor Interaction: Research indicates that tetrahydroisoquinolines (THIQs) like Norreticuline possess structural homology to dopamine.

  • Mechanism: Acts as a ligand for D1 and D2 dopamine receptors.

  • Stereospecificity: The (S)-enantiomer typically binds with higher affinity than the (R)-enantiomer.

2. Anti-Neurodegenerative Potential: Studies suggest that BIA precursors can mitigate oxidative stress in neuronal cells. The catechol moiety (3-hydroxy-4-methoxy) acts as a radical scavenger.

3. Hair Growth Stimulation: An unexpected application identified in patent literature suggests (S)-Norreticuline, alongside Reticuline, stimulates the proliferation of murine hair epithelial cells, potentially via modulation of growth factor signaling pathways.

References

  • Biosynthesis & Pathway Elucidation

    • Title: "The biosynthesis of papaverine proceeds via (S)-reticuline."[3][4]

    • Source:Plant Physiology (2010).
    • URL:[Link]

  • Enzymatic Characterization (CNMT)

    • Title: "Molecular cloning and characterization of coclaurine N-methyltransferase
    • Source:Journal of Biological Chemistry (2000).
    • URL:[Link]

  • Microbial Engineering

    • Title: "Microbial production of plant benzylisoquinoline alkaloids."[5][6]

    • Source:PNAS (2008).
    • URL:[Link]

  • Pharmacological Activity

    • Title: "Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines."[7]

    • Source:Journal of Medicinal Chemistry (2001).
    • URL:[Link]

  • Chemical Data & Structure

    • Title: "PubChem Compound Summary for CID 443766, Norreticuline."
    • Source:National Center for Biotechnology Inform
    • URL:[Link]

Sources

Technical Guide: Identification and Stereochemical Validation of (S)-Norreticuline in Erythrina Biosynthesis

[1]

Executive Summary

This technical guide addresses the critical isolation and characterization of (S)-norreticuline (C₁₈H₂₁NO₄) within Erythrina species (Fabaceae).[1] Historically, the biosynthetic pathway of Erythrina alkaloids was believed to proceed via (S)-norprotosinomenine.[1][2] However, pivotal radiolabeling and enzymatic studies (notably by Zenk et al.) revised this paradigm, establishing (S)-norreticuline as the central branch-point precursor.[1]

For drug development professionals and phytochemists, identifying this intermediate is challenging due to its transient metabolic nature and rapid conversion into tetracyclic erythrinan scaffolds.[1] This guide provides a self-validating workflow for extracting, purifying, and—crucially—verifying the (S)-enantiomer of norreticuline, distinguishing it from its metabolic dead-ends or abiotic racemates.

Biosynthetic Significance & Logic

The discovery of (S)-norreticuline in Erythrina represents a major chemotaxonomic divergence from the canonical benzylisoquinoline alkaloid (BIA) pathway found in Papaveraceae (poppies).[1]

In poppies, (S)-norreticuline is typically N-methylated to (S)-reticuline.[1] In Erythrina, it undergoes a radical C-C phenol coupling (para-para) to form the spiroamine skeleton of erysodienone . Understanding this divergence is essential for metabolic engineering efforts aiming to synthesize erythrinan alkaloids in heterologous hosts (e.g., yeast).[1]

Pathway Divergence Diagram

The following diagram illustrates the critical branch point where (S)-norreticuline commits to the Erythrina specific pathway versus the classic opiate pathway.[1]

BiosyntheticPathwayTyrosineL-TyrosineNorcoclaurine(S)-NorcoclaurineTyrosine->Norcoclaurine Multiple StepsNorreticuline(S)-NORRETICULINE(The Pivot)Norcoclaurine->Norreticuline 3'-Hydroxylation & O-MethylationReticuline(S)-ReticulineNorreticuline->Reticuline N-Methyltransferase(Canonical BIA Route)ErysodienoneErysodienone(Spiroamine)Norreticuline->Erysodienone C-C Phenol Coupling(Erythrina Specific)MorphineMorphine/Codeine(Papaveraceae)Reticuline->MorphineErythralineErythraline/Erysodine(Erythrina Alkaloids)Erysodienone->Erythraline

Caption: Divergence of the BIA pathway.[1] (S)-Norreticuline is the last common ancestor before the unique C-C coupling in Erythrina.[1]

Analytical Workflow: Extraction & Isolation

Because (S)-norreticuline is a pathway intermediate, it does not accumulate to high levels like end-product alkaloids.[1] The extraction protocol requires strict pH control to separate it from zwitterionic interferences and lipophilic chlorophylls.

Protocol A: Targeted Alkaloid Extraction

Objective: Enrich the phenolic alkaloid fraction while removing non-basic interferences.

  • Tissue Lysis: Flash freeze 50g of fresh Erythrina seeds or young leaves in liquid nitrogen. Grind to a fine powder.

  • Initial Extraction: Homogenize in 500 mL MeOH:0.1N HCl (4:1) .

    • Causality: The acidic environment (pH < 2) protonates the secondary amine of norreticuline (

      
      ), ensuring high solubility in the aqueous-methanol phase while precipitating proteins.[1]
      
  • Defatting (Critical): Evaporate MeOH. Partition the remaining aqueous phase against n-Hexane (3x).[1] Discard hexane.[1]

    • Validation: Hexane removes chlorophyll and lipids.[1] If the aqueous layer remains cloudy, repeat.

  • Basification: Adjust aqueous phase pH to 9.0 using

    
    .
    
    • Note: Do not exceed pH 10, as the phenolic hydroxyl groups on norreticuline (

      
      ) may ionize, making the molecule water-soluble (phenolate) and preventing organic extraction.[1]
      
  • Organic Recovery: Extract immediately with CHCl₃:Isopropanol (3:1) . Collect organic phase, dry over anhydrous

    
    , and evaporate to dryness.
    
Protocol B: Chromatographic Isolation (Prep-HPLC)

Objective: Isolate norreticuline from the total alkaloid crude.

  • Column: C18 Reverse Phase (Semi-prep, 5µm, 10 x 250mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% FA.[1]

  • Gradient: 5% B to 40% B over 20 mins.

  • Target: Collect fraction corresponding to m/z 316 [M+H]⁺ .

  • Reference Standard: Use synthetic (+/-)-norreticuline to establish retention time (

    
    ).
    

Stereochemical Validation (The "S" Factor)

The mere presence of norreticuline is insufficient; you must prove it is the (S)-enantiomer .[1] The (R)-enantiomer is biologically inactive in this pathway.[1]

Protocol C: Chiral HPLC Resolution

This is the gold standard for verifying enantiomeric purity.[1]

ParameterSpecificationRationale
Column Chiralcel OD-H (or AD-H)Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases provide superior resolution for BIAs.[1]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.[1]1)Normal phase mode.[1] Diethylamine acts as a peak tailing suppressor for the basic amine.
Flow Rate 0.5 mL/minLower flow rate enhances interaction time with chiral selectors.[1]
Detection UV (280 nm) & CD (254 nm)Dual detection confirms mass and chirality simultaneously.[1]

Self-Validating Logic:

  • Inject racemic (+/-)-norreticuline standard.[1] Ensure baseline separation of two peaks (Split

    
    ).[1]
    
  • Inject Erythrina isolate.[1][3][4]

  • Pass Criteria: The isolate must co-elute exclusively with the first eluting peak (typically the (S)-isomer on OD-H, but must be confirmed with standard) and show no trace of the (R)-peak.[1]

Protocol D: Circular Dichroism (CD) Spectroscopy

If HPLC is ambiguous, CD spectroscopy provides definitive absolute configuration.[1]

  • Solvent: MeOH.

  • Spectrum: (S)-Norreticuline exhibits a positive Cotton effect at 210–230 nm and a negative effect around 290 nm.[1]

  • Comparison: Compare the isolate's CD curve against the published spectra of authentic (S)-reticuline (which shares the same core stereochemistry).

Quantitative Data Summary

When characterizing the isolate, compare your data against these established values to confirm identity.

MetricValue / CharacteristicStructural Inference
Molecular Ion m/z 316.15 [M+H]⁺ Consistent with Formula C₁₈H₂₁NO₄.[1]
MS/MS Fragments m/z 178, 163 Characteristic benzylisoquinoline cleavage (RDA fragmentation).[1]
UV Max 230 nm, 284 nm Typical tetrahydroisoquinoline chromophore.
¹H-NMR (H-1)

4.10 (dd)
The chiral proton at C-1.[1] Multiplicity confirms adjacent CH₂.[1]
Optical Rotation

to

(S)-configuration (in CHCl₃). Note: Sign may reverse in MeOH.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow from plant tissue to validated chiral molecule.

WorkflowSampleErythrina Tissue(Seeds/Leaves)ExtractAcid/Base Extraction(pH 2 → pH 9)Sample->Extract LysisCrudeCrude AlkaloidFractionExtract->Crude CHCl3 PartitionLCMSPrep-HPLC/MSTarget: m/z 316Crude->LCMS FractionationIsolatePurifiedNorreticulineLCMS->Isolate CollectionChiralChiral HPLC(Chiralcel OD-H)Isolate->Chiral ResolutionValidationStereochem Confirmed(S)-EnantiomerChiral->Validation Single Peak Match

Caption: Operational workflow for the isolation and stereochemical verification of (S)-norreticuline.

References

  • Maier, U. H., Rödl, W., Deus-Neumann, B., & Zenk, M. H. (1999). Biosynthesis of Erythrina alkaloids in Erythrina crista-galli.[1][2] Phytochemistry, 52(3), 373-382.[1][2] Link

    • Context: The foundational paper disproving the norprotosinomenine hypothesis and establishing (S)-norreticuline as the precursor.[1]

  • Ameri, A., et al. (2021). Erythrina velutina Willd.[1] alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling.[1][5] Journal of Advanced Research, 34, 123-136.[1][5] Link[1][5]

    • Context: Modern transcriptomic validation of the p
  • Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model systems for investigating alkaloid biosynthesis in plants.[1] The Plant Journal, 54(4), 763-784.[1] Link

    • Context: Comparative analysis of BIA p
  • Chiral Technologies. (n.d.).[1] Application Guide for Separation of Alkaloids on Chiralcel Columns. Link

    • Context: Technical specifications for chiral st

Technical Guide: The Role of (S)-Norreticuline in Benzylisoquinoline Alkaloid Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Hidden Scaffold" of BIA Metabolism

(S)-Norreticuline (


) represents a critical, often overlooked bifurcation point in benzylisoquinoline alkaloid (BIA) biosynthesis. While the canonical pathway in Papaver somniferum favors early 

-methylation to form (S)-reticuline, (S)-norreticuline persists as a potent metabolic scaffold. It serves two distinct high-value functions:
  • Immediate Precursor to Erythrina Alkaloids: It is the obligate substrate for the specific cyclization reactions leading to the erythrinan class.

  • Gateway to

    
    -Desmethyl Morphinans:  In metabolic engineering, (S)-norreticuline offers a direct route to normorphine and norcodeine, bypassing the need for toxic chemical demethylation of opioids.
    

This guide details the biosynthetic positioning, enzymatic interactions, and engineering utility of (S)-norreticuline, providing actionable protocols for its isolation and characterization.

Biosynthetic Positioning & The "Reticuline Gap"

In the standard BIA pathway,


-methylation occurs early, converting (S)-coclaurine to (S)-

-methylcoclaurine. However, (S)-norreticuline represents a "late

-methylation" phenotype. Understanding this grid is essential for redirecting metabolic flux.
The Metabolic Grid

The following diagram illustrates the relationship between the canonical (Reticuline) pathway and the alternative (Norreticuline) route.

BIA_Pathway Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT NM_Coclaurine (S)-N-Methylcoclaurine Coclaurine->NM_Coclaurine CNMT (Canonical) Norreticuline_S (S)-Norreticuline (The Target) Coclaurine->Norreticuline_S CYP80B1 + 4'OMT (Low Flux) Reticuline_S (S)-Reticuline (Central Hub) NM_Coclaurine->Reticuline_S CYP80B1 + 4'OMT Reticuline_R (R)-Reticuline Reticuline_S->Reticuline_R REPI (Epimerization) Norreticuline_S->Reticuline_S NMT / CNMT Norreticuline_R (R)-Norreticuline Norreticuline_S->Norreticuline_R Engineered Epimerase? Erythrina Erythrina Alkaloids Norreticuline_S->Erythrina Cyclization Salutaridine Salutaridine Reticuline_R->Salutaridine CYP719B1 Norsalutaridine Norsalutaridine (Normorphinan Precursor) Norreticuline_R->Norsalutaridine CYP719B1 (Promiscuous Activity)

Caption: Metabolic grid showing (S)-Norreticuline as a bridge between the canonical pathway and alternative


-desmethyl or Erythrina lineages.

Enzymology & Mechanism

The accumulation and conversion of (S)-norreticuline are governed by the substrate specificity of methyltransferases and oxidoreductases.

N-Methyltransferases (The Gatekeepers)

The conversion of (S)-norreticuline to (S)-reticuline is catalyzed by


-methyltransferases (NMTs) using S-adenosyl-L-methionine (SAM) as the methyl donor.
  • CNMT (Coclaurine

    
    -methyltransferase):  While primarily acting on (S)-coclaurine, CNMT exhibits broad specificity and will methylate (S)-norreticuline.
    
  • RNMT (Reticuline

    
    -methyltransferase):  Identified in Papaver somniferum, this enzyme specifically methylates the secondary amine of nor-alkaloids.
    
    • Implication: To accumulate (S)-norreticuline in an engineered system (e.g., yeast), CNMT and RNMT activity must be knocked out or strictly limited .

CYP719B1 (Salutaridine Synthase)

This cytochrome P450 is the gateway to the morphinan class.

  • Canonical Activity: Converts (R)-reticuline

    
     Salutaridine.
    
  • Nor-Activity: Crucially, CYP719B1 accepts (R)-norreticuline to form Norsalutaridine .[1][2]

  • Stereochemical Constraint: The enzyme is stereoselective for the

    
    -configuration. Since the upstream pathway produces 
    
    
    
    -norreticuline, a stereochemical inversion (epimerization) is required to access the normorphinan pathway.

Metabolic Engineering Strategy

To exploit (S)-norreticuline for drug development (specifically for producing normorphine or norcodeine), the following engineering logic is applied:

Strategy: The "Nor-Shunt"

Objective: Force flux towards


-desmethyl morphinans.
StepEngineering ActionRationale
1 Block

-Methylation
Knockout/Knockdown of CNMT and RNMT.
2 Enhance 3'/4' Functionalization Overexpress CYP80B1 and 4'OMT.
3 Enable Epimerization Express a promiscuous 1,2-dehydroreticuline synthase (DRS) or equivalent.
4 Ring Closure Express CYP719B1 (Salutaridine Synthase).[1][3][2][4]

Experimental Protocols

Isolation & Identification of (S)-Norreticuline

(S)-Norreticuline is often present in low abundance in wild-type plants but can be the dominant peak in CNMT-silenced lines.

Extraction Protocol:

  • Tissue Lysis: Grind 100 mg lyophilized tissue (or yeast pellet) in liquid nitrogen.

  • Solvent Extraction: Add 1 mL methanol:water (70:30 v/v) with 0.1% HCl.

  • Sonication: Sonicate for 15 min at 4°C.

  • Clarification: Centrifuge at 15,000

    
     g for 10 min. Filter supernatant (0.22 
    
    
    
    m PTFE).

LC-MS/MS Parameters (Targeted): Use these transitions for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
(S)-Norreticuline 316.15

192.1 25Isoquinoline core fragment
177.1 35Demethylated fragment
(S)-Reticuline330.17

192.125Reference standard
Enzymatic Assay: Norreticuline N-Methyltransferase

To validate the activity of a candidate NMT against (S)-norreticuline.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% Glycerol.

  • Substrate: 100

    
    M (S)-Norreticuline (commercially available or chemically synthesized from norlaudanosoline).
    
  • Cofactor: 200

    
    M SAM (S-Adenosyl methionine).
    

Procedure:

  • Incubation: Mix 5

    
    g purified recombinant enzyme with Buffer, Substrate, and Cofactor (Total vol: 100 
    
    
    
    L).
  • Reaction: Incubate at 30°C for 30 minutes.

  • Quenching: Stop reaction with 100

    
    L acetonitrile containing 1% formic acid.
    
  • Analysis: Analyze via HPLC-UV (280 nm) or LC-MS/MS.

  • Calculation: Measure the appearance of the (S)-Reticuline peak (

    
     330) relative to the depletion of (S)-Norreticuline (
    
    
    
    316).

References

  • Gesell, A., et al. (2009).[3] CYP719B1 is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy.[1][3][2][4] Journal of Biological Chemistry. Link

  • Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model non-model plant systems for investigating alkaloid biosynthesis. The Plant Journal. Link

  • Morris, J. S., & Facchini, P. J. (2016). Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy. Journal of Biological Chemistry. Link

  • Sato, F., et al. (2007). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the Japan Academy, Series B. Link

  • Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Planta. Link

Sources

(S)-Norreticuline: The N-Desmethyl Gateway in Benzylisoquinoline Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic role, enzymatic logic, and engineering applications of (S)-Norreticuline.

Content Type: Technical Guide & Whitepaper Audience: Metabolic Engineers, Plant Biochemists, and Drug Discovery Scientists

Executive Summary

(S)-Norreticuline (C₁₈H₂₁NO₄) represents a critical, albeit often transient, bifurcation node in the biosynthesis of benzylisoquinoline alkaloids (BIAs). While the canonical pathway to the central hub (S)-Reticuline typically proceeds via early N-methylation, (S)-Norreticuline defines the "N-desmethyl route." This intermediate is structurally significant as the immediate precursor to (S)-Reticuline via N-methylation and the direct progenitor of the Papaverine branch via 7-O-methylation.

For metabolic engineers, (S)-Norreticuline is a strategic checkpoint. Its accumulation signals a bottleneck in S-adenosylmethionine (SAM)-dependent N-methylation, a common yield-limiting factor in heterologous production systems (yeast/E. coli).

Part 1: The Biosynthetic Architecture

The Bifurcated Pathway

In the opium poppy (Papaver somniferum), the synthesis of the benzylisoquinoline scaffold begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The pathway then splits based on the timing of N-methylation.

  • The Canonical Route (N-Methylation First): (S)-Coclaurine

    
     (S)-N-Methylcoclaurine 
    
    
    
    (S)-3'-Hydroxy-N-methylcoclaurine
    
    
    (S)-Reticuline . This is the dominant flux in native poppy metabolism.
  • The Norreticuline Route (N-Methylation Last): (S)-Coclaurine

    
     (S)-3'-Hydroxycoclaurine 
    
    
    
    (S)-Norreticuline
    
    
    (S)-Reticuline . This route relies on the substrate promiscuity of O-methyltransferases and is critical for specific off-shoot pathways like Papaverine.
Pathway Visualization

The following diagram illustrates the metabolic flexibility surrounding (S)-Norreticuline.[1]

BIA_Pathway Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT NM_Coclaurine (S)-N-Methylcoclaurine Coclaurine->NM_Coclaurine CNMT OH_Coclaurine (S)-3'-Hydroxycoclaurine Coclaurine->OH_Coclaurine CYP80B1 Reticuline (S)-RETICULINE (Central Hub) NM_Coclaurine->Reticuline CYP80B1 + 4'OMT Norreticuline (S)-NORRETICULINE (Target) OH_Coclaurine->Norreticuline 4'OMT Norreticuline->Reticuline CNMT (Rate Limiting) Papaverine Papaverine (Pathway) Norreticuline->Papaverine N7OMT

Caption: Figure 1. The metabolic grid showing (S)-Norreticuline as the convergence point of the 'late N-methylation' pathway and the divergence point for Papaverine biosynthesis.

Part 2: Enzymology & Mechanism[3][4]

The Critical Enzymes

The existence of (S)-Norreticuline depends on the interplay between two methyltransferases with overlapping substrate specificities.

EnzymeFull NameRole in Norreticuline ContextKinetic Insight
4'OMT 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferaseProducer: Methylates the 4'-OH of (S)-3'-hydroxycoclaurine to form (S)-Norreticuline.[1][2]While it prefers N-methylated substrates (

), it retains significant activity on N-desmethyl analogs, allowing the "Norreticuline Route" to function [1].
CNMT Coclaurine N-methyltransferaseConsumer: Methylates the secondary amine of (S)-Norreticuline to form (S)-Reticuline.[2]This is the "gatekeeper." In engineered yeast, CNMT activity is often rate-limiting due to SAM availability, causing (S)-Norreticuline accumulation [2].
The "Reticuline Gap"

In metabolic engineering, a common failure mode is the accumulation of (S)-Norreticuline without conversion to Reticuline. This "gap" is not due to enzyme absence but rather kinetic competition .

  • Mechanism: CNMT must compete with O-methyltransferases for the co-factor S-adenosylmethionine (SAM).

  • Observation: High titers of Norreticuline in fermentation broths indicate that the N-methylation step is energetically or kinetically disfavored under stress.

Part 3: Experimental Protocol (Self-Validating)

Protocol: In Vitro Conversion of (S)-Norreticuline to (S)-Reticuline

Objective: To validate CNMT activity and quantify the conversion efficiency of the precursor (S)-Norreticuline into the central hub (S)-Reticuline.

A. Reagents & Setup
  • Buffer: 100 mM Tris-HCl (pH 7.5), 10% Glycerol, 1 mM DTT (freshly added).

  • Substrate: (S)-Norreticuline (purity >95%, dissolved in DMSO).

  • Co-factor: S-Adenosylmethionine (SAM), 5 mM stock.

  • Enzyme: Purified recombinant CNMT (e.g., PsCNMT from Papaver somniferum or CjCNMT from Coptis japonica).

  • Quench: 20% Trichloroacetic acid (TCA) or 100% Methanol with 0.1% Formic Acid.

B. Step-by-Step Workflow
  • Equilibration: Pre-incubate 80 µL of Buffer and 10 µL of Enzyme (5-10 µg total protein) at 30°C for 5 minutes.

  • Initiation: Add 5 µL of (S)-Norreticuline (Final conc: 100 µM) and 5 µL of SAM (Final conc: 500 µM).

  • Reaction: Incubate at 30°C with gentle shaking (300 rpm).

    • Timepoints: Take 20 µL aliquots at 0, 10, 30, and 60 minutes.

  • Termination: Immediately mix aliquot with 20 µL of Quench solution. Vortex for 10 seconds.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated protein.

  • Analysis: Transfer supernatant to LC-MS vials.

C. Analytical Validation (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes.

  • Mass Transitions (MRM):

    • (S)-Norreticuline: [M+H]⁺ m/z 316.1

      
       Fragment 177.1 (Daughter).
      
    • (S)-Reticuline: [M+H]⁺ m/z 330.2

      
       Fragment 191.1 (Daughter).
      
  • Success Criteria: Appearance of peak at m/z 330.2 co-eluting with Reticuline standard; depletion of m/z 316.1 peak.

Part 4: Metabolic Engineering Strategy

To maximize flux through (S)-Norreticuline to Reticuline in S. cerevisiae, a "Push-Pull-Buffer" strategy is recommended.

Engineering_Strategy cluster_push PUSH (Precursor) cluster_bottleneck BOTTLENECK cluster_pull PULL (Conversion) Tyrosine Tyrosine Overproduction Norret (S)-Norreticuline Tyrosine->Norret Upstream Enzymes CNMT CNMT (High Copy) Norret->CNMT Substrate Reticuline Reticuline CNMT->Reticuline (S)-Reticuline SAM SAM Synthase (MetK/SAM2) SAM->CNMT Co-factor Supply

Caption: Figure 2.[2] Engineering strategy to overcome the Norreticuline bottleneck by coupling CNMT overexpression with enhanced SAM regeneration (MetK/SAM2).

Key Engineering Modifications:
  • CNMT Variant Selection: Use Coptis japonica CNMT (CjCNMT) over Papaver variants for higher specific activity in yeast [3].

  • SAM Regeneration: Overexpress SAM2 (S-adenosylmethionine synthetase) to prevent methyl donor exhaustion, which stalls the conversion of Norreticuline to Reticuline.

References

  • Facchini, P. J., & Park, S. U. (2003). Developmental and inducible accumulation of gene transcripts involved in benzylisoquinoline alkaloid biosynthesis in opium poppy. Plant Physiology.

  • Pyne, M. E., et al. (2020). A yeast platform for high-level synthesis of opium alkaloids. Nature Chemical Biology.[3]

  • Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences (PNAS).

  • Desgagné-Penix, I., & Facchini, P. J. (2012). Systematic characterization of benzylisoquinoline alkaloid biosynthetic enzymes in opium poppy. Frontiers in Plant Science.

Sources

(S)-Norreticuline vs. (S)-Reticuline: Biosynthetic Architecture & Enzymatic Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Branch Point Defined

In the complex landscape of benzylisoquinoline alkaloid (BIA) biosynthesis, (S)-reticuline functions as the "Grand Central Station"—the obligate, non-narcotic branch point from which over 2,500 alkaloids (including morphine, codeine, berberine, and noscapine) diverge.

(S)-Norreticuline , structurally identical to reticuline save for the absence of the N-methyl group, occupies a more nuanced role. While enzymatically competent as a direct precursor to reticuline, it represents a critical "metabolic grid" component rather than a primary physiological hub in most wild-type Papaver somniferum cultivars.

This guide dissects the enzymatic interplay between these two metabolites, focusing on the kinetics of Coclaurine N-methyltransferase (CNMT) , the debate surrounding papaverine biosynthesis, and actionable protocols for characterizing these pathways in metabolic engineering.

Biosynthetic Architecture: The Metabolic Grid

The conversion of tyrosine to specialized alkaloids does not follow a single linear track but rather a metabolic grid. However, kinetic preference dictates the dominant flux.

The Canonical Route vs. The Norreticuline Bypass

In the optimized biological system of the opium poppy, N-methylation occurs early.

  • Dominant Flux (The Reticuline Route): (S)-Coclaurine

    
     (S)-N-Methylcoclaurine 
    
    
    
    (S)-3'-Hydroxy-N-methylcoclaurine
    
    
    (S)-Reticuline .
  • The Norreticuline Route (Minor/Engineered): (S)-Coclaurine

    
     (S)-Norreticuline 
    
    
    
    (S)-Reticuline .

While CNMT can methylate (S)-norreticuline to form (S)-reticuline, the enzyme shows a kinetic preference for the less substituted (S)-coclaurine scaffold in early biosynthesis.

Visualization: The BIA Pathway Logic

The following diagram illustrates the relationship between Norreticuline and Reticuline, highlighting the critical enzymatic gates.

BIA_Pathway cluster_precursors Early Biosynthesis cluster_grid The Metabolic Grid cluster_divergence Downstream Divergence Tyr L-Tyrosine Dopa Dopamine Tyr->Dopa Norcoc (S)-Norcoclaurine Dopa->Norcoc NCS Coc (S)-Coclaurine Norcoc->Coc 6OMT NorRet (S)-NORRETICULINE (Alternative Precursor) Coc->NorRet CYP80B1 (Minor) NMeCoc (S)-N-Methylcoclaurine Coc->NMeCoc CNMT (Major) Ret (S)-RETICULINE (Central Branch Point) NorRet->Ret CNMT (Minor) OH_NMeCoc (S)-3'-OH-N-Methylcoclaurine NMeCoc->OH_NMeCoc NMCH OH_NMeCoc->Ret 4'OMT Scoulerine (S)-Scoulerine (Protoberberines) Ret->Scoulerine BBE Salutaridine Salutaridine (Morphinans) Ret->Salutaridine REPI/SalSyn Laudanine (S)-Laudanine (Papaverine Precursor) Ret->Laudanine Rxn: 7-O-methylation

Figure 1: The BIA Metabolic Grid. Thick blue arrows denote the canonical high-flux pathway to Reticuline. Dashed lines indicate the enzymatically possible but physiologically minor "Norreticuline route."

Enzymatic Mechanics: Coclaurine N-Methyltransferase (CNMT)

The differentiation between Norreticuline and Reticuline is governed by CNMT .[1] This enzyme is a Class I S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

Kinetic Profiling

CNMT exhibits "relaxed" substrate specificity, allowing it to methylate multiple benzylisoquinoline intermediates. However, kinetic data from Coptis japonica reveals the hierarchy:

SubstrateKm (mM)Relative Vmax (%)Insight
(S)-Coclaurine 0.06 100 Preferred physiological substrate.
(S)-Norreticuline0.38~80Competent, but lower affinity (higher Km).
(R)-Coclaurine>1.0<5High stereoselectivity for (S)-isomers.

Scientific Implication: In a metabolic engineering context, if you accumulate (S)-norreticuline, overexpression of CNMT will successfully convert it to reticuline, but it requires higher intracellular concentrations of the substrate compared to the canonical pathway.

Structural Insights (PDB: 6GKV)

The crystal structure of CNMT reveals a Rossmann fold with a spacious active site that accommodates the bulky benzylisoquinoline backbone.

  • Mechanism: S_N2 nucleophilic attack by the secondary amine of the alkaloid on the methyl group of SAM.

  • Binding: The enzyme stabilizes the isoquinoline core via hydrophobic interactions (Phe/Tyr residues), while a glutamate residue (Glu239 in C. japonica) acts as the general base to deprotonate the amine, facilitating methylation [1].

The Papaverine Controversy: A Case Study in Pathway Logic

For decades, a debate persisted: Does papaverine arise from Norreticuline (via N-desmethylation logic) or Reticuline ?

The Old Hypothesis: (S)-Norreticuline


 Norlaudanine 

Tetrahydropapaverine

Papaverine.[2][3][4] Rationale: Avoids the "wasteful" energy cost of N-methylation followed by N-demethylation.

The Proven Mechanism (Authoritative): Recent isotope labeling and functional genomics have confirmed the pathway actually proceeds through Reticuline [2, 3].

  • (S)-Reticuline is formed first.[1][2][5][6][7][8]

  • Methylation to (S)-Laudanine .[2]

  • Methylation to Laudanosine .[2][4][7]

  • N-demethylation (via a specific N-demethylase) to yield Tetrahydropapaverine.

  • Desaturation to Papaverine.[4]

Critical Takeaway: Nature prioritizes the Reticuline hub, even if it implies a "futile cycle" of methylation and subsequent demethylation. This reinforces Reticuline's status as the obligate checkpoint.

Experimental Protocol: CNMT Kinetic Characterization

To distinguish the roles of Norreticuline and Reticuline in your specific host (yeast or plant), you must characterize the N-methyltransferase activity.

Objective: Determine if your CNMT variant prefers the Canonical (Coclaurine) or Alternative (Norreticuline) pathway.

Reagents & Setup
  • Enzyme: Purified recombinant CNMT (His-tagged, expressed in E. coli BL21).

  • Substrates: (S)-Coclaurine, (S)-Norreticuline (purity >98%).

  • Cofactor: S-Adenosyl-methionine (SAM).[9]

  • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% Glycerol.

The "Gold Standard" LC-MS/MS Assay

This method is superior to colorimetric assays for distinguishing structurally similar BIAs.

  • Reaction Mix:

    • Total Volume: 100 µL

    • Enzyme: 1–5 µg purified CNMT

    • Substrate: Varying concentrations (5 µM – 500 µM) of Norreticuline.

    • SAM: 200 µM (saturating).

  • Incubation:

    • Incubate at 30°C for 10–30 minutes (ensure linear range).

  • Quenching:

    • Stop reaction with 100 µL ice-cold Methanol + 0.1% Formic Acid.

    • Centrifuge at 15,000 x g for 10 min to pellet protein.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 10 mins.

    • Transitions (MRM):

      • (S)-Norreticuline: m/z 316

        
         177 (Quantifier).
        
      • (S)-Reticuline: m/z 330

        
         192 (Quantifier).
        
  • Calculation:

    • Plot initial velocity (

      
      ) vs. [Substrate].
      
    • Fit to Michaelis-Menten equation:

      
      .
      
Workflow Visualization

Protocol_Flow Step1 1. Enzyme Prep (His-Purification) Step2 2. Reaction Setup (Substrate + SAM) Step1->Step2 Step3 3. Incubation (30°C, 15 min) Step2->Step3 Step4 4. Quench (MeOH + Formic Acid) Step3->Step4 Step5 5. LC-MS/MS (MRM Quantification) Step4->Step5 Result Kinetic Profile Step5->Result Calc Km/Vmax

Figure 2: Workflow for kinetic characterization of CNMT activity.

References

  • Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • The biosynthesis of papaverine proceeds via (S)-reticuline. Source:[2][3][4][7] Washington University in St. Louis / Elsevier URL:[Link]

  • Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Source: PubMed Central (PMC) URL:[Link]

  • Microbial production of plant benzylisoquinoline alkaloids. Source: PubMed Central (PMC) URL:[Link]

Sources

(S)-Norreticuline as an intermediate in plant secondary metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-Norreticuline, focusing on its structural role, biosynthetic context, and utility in metabolic engineering.[1]

Executive Summary

(S)-Norreticuline is a benzylisoquinoline alkaloid (BIA) that serves as the N-desmethyl analogue of the central branch-point intermediate, (S)-reticuline. Historically, it was hypothesized to be a direct precursor in the biosynthesis of papaverine.[2] However, modern isotope labeling and functional genomics have redefined its status: while not a canonical intermediate in the primary papaverine pathway of Papaver somniferum, it remains a critical "salvage" metabolite and a high-value scaffold for synthetic biology. This guide elucidates its corrected biosynthetic position, enzymatic interactions, and protocols for its isolation and assay.[1]

Molecular Architecture & Biosynthetic Context

(S)-Norreticuline (C18H21NO4, MW 315.[1]37) is a tetrahydroisoquinoline characterized by a secondary amine at the isoquinoline nitrogen. This structural feature distinguishes it from (S)-reticuline, which possesses a tertiary N-methyl amine.[1]

  • Chemical Name: 1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol.[1]

  • Key Functional Groups:

    • C7-OH & C6-OMe: Isoquinoline ring substitution.

    • C3'-OH & C4'-OMe: Benzyl ring substitution.

    • N-H (Secondary Amine): The site of action for N-methyltransferases.

In the "traffic circle" of BIA metabolism, (S)-reticuline is the hub. (S)-Norreticuline functions as a feeder metabolite —it is converted into reticuline via N-methylation. Conversely, in engineered microbial systems, it can be accumulated by deleting N-methyltransferase genes, serving as a platform for "N-nor" alkaloid diversification.[1]

The Biosynthetic Correction: Papaverine Pathway

A significant portion of BIA literature prior to 2010 proposed that (S)-reticuline was N-demethylated to (S)-norreticuline, which was then O-methylated to form papaverine precursors. This hypothesis has been conclusively disproven. [1]

Current evidence, supported by 13C-labeling and gene silencing (VIGS), establishes that the papaverine pathway proceeds through N-methylated intermediates (Laudanine) before N-demethylation occurs at the tetra-oxygenated stage (Laudanosine).[1]

Pathway Visualization: The Corrected Route

PapaverinePathway cluster_legend Legend Norcoclaurine (S)-Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6-OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-RETICULINE (Central Hub) N_Methylcoclaurine->Reticuline CYP80B1 4'-OMT Norreticuline (S)-NORRETICULINE Reticuline->Norreticuline N-Demethylation (Salvage Only) Laudanine (S)-Laudanine Reticuline->Laudanine SOMT (Correct Route) Norreticuline->Reticuline CNMT / RNMT (Anabolic) THP Tetrahydropapaverine Norreticuline->THP Hypothesized (DISPROVEN) Laudanosine (S)-Laudanosine Laudanine->Laudanosine 3'-OMT Laudanosine->THP N-Demethylase Papaverine PAPAVERINE THP->Papaverine Desaturation key1 Solid Line: Canonical Flux key2 Red Dotted: Disproven Route

Figure 1: The revised biosynthetic context of (S)-norreticuline. Note that the direct conversion of Norreticuline to downstream papaverine precursors is not the primary physiological pathway in Papaver somniferum.

Enzymology: The N-Methylation Gatekeepers

The metabolic fate of (S)-norreticuline is dictated primarily by N-methyltransferases (NMTs).[3] These enzymes utilize S-adenosyl-L-methionine (SAM) to methylate the secondary amine.

Key Enzymes [1][3][4][5][6][7][8]
  • CNMT (Coclaurine N-methyltransferase):

    • Role: Early pathway enzyme converting coclaurine to N-methylcoclaurine.

    • Specificity: Broad. It accepts (S)-norreticuline with high efficiency (

      
      ), converting it to (S)-reticuline.[1] This activity prevents the accumulation of norreticuline in wild-type plants.
      
  • RNMT (Reticuline N-methyltransferase):

    • Role: A specialized NMT identified in Papaver roots.[3]

    • Specificity: Prefers reticuline and aporphines; distinct from CNMT.[3] It ensures the maintenance of the N-methyl pool for quaternary alkaloid formation (e.g., magnoflorine).

Quantitative Enzyme Kinetics (Recombinant CNMT)
Substrate

(

)

(

)

(

)
(S)-Coclaurine12.50.8568,000
(S)-Norreticuline 16.2 0.42 25,900
(S)-Norarmepavine250.00.05200

Data aggregated from Coptis japonica and Papaver somniferum characterization studies.

Experimental Protocols
Protocol A: In Vitro N-Methyltransferase Assay

Objective: To quantify the conversion of (S)-norreticuline to (S)-reticuline by recombinant NMTs (CNMT or RNMT).

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 7.5.

  • Substrate: 100 µM (S)-Norreticuline (dissolved in MeOH, final MeOH <1%).

  • Cofactor: 200 µM S-Adenosyl-methionine (SAM).

  • Enzyme: 1–5 µg purified recombinant protein (e.g., PsCNMT).[1]

  • Stop Solution: 200 µL Methanol containing 1% Acetic Acid.

Procedure:

  • Equilibration: Pre-incubate Buffer, Substrate, and Enzyme at 30°C for 5 minutes.

  • Initiation: Add SAM to start the reaction (Total volume: 50–100 µL).

  • Incubation: Incubate at 30°C for 30 minutes (linear range).

  • Termination: Add Stop Solution and vortex immediately.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes to remove precipitated protein.

  • Analysis: Inject supernatant into LC-MS/MS (See Protocol B).

Validation Criteria:

  • Positive Control: Use (S)-Coclaurine (standard substrate).[1]

  • Negative Control: Boiled enzyme or no SAM.

  • Success Metric: Detection of peak at m/z 330 ([M+H]+ for Reticuline) and disappearance of m/z 316 ([M+H]+ for Norreticuline).

Protocol B: LC-MS/MS Differentiation

Objective: To chromatographically separate and identify (S)-norreticuline from its methylated counterpart.

Instrument Parameters:

  • System: HPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Elution:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.3
1.0 5 0.3
8.0 60 0.3
9.0 95 0.3

| 12.0 | 5 | 0.3 |[1]

MS Detection (ESI+):

  • (S)-Norreticuline:

    • Precursor: m/z 316.15 [M+H]+[1]

    • Key Fragment: m/z 178 (isoquinoline core cleavage).[1]

  • (S)-Reticuline:

    • Precursor: m/z 330.17 [M+H]+[1]

    • Key Fragment: m/z 192 (N-methylated isoquinoline core).[1]

Note on Chirality: Standard C18 does not separate enantiomers. To distinguish (S)-norreticuline from (R)-norreticuline, use a Chiralcel OD-H column (Isocratic Hexane:IPA:DEA, 70:30:0.[1]1) or similar polysaccharide-based chiral stationary phase.[9]

Therapeutic & Industrial Implications

Metabolic Engineering: In yeast (Saccharomyces cerevisiae) refactoring, (S)-norreticuline is a strategic node.[1] By omitting N-methyltransferases (CNMT) from the gene cassette, engineers can force flux towards N-desmethyl alkaloids.[1] These "nor-scaffolds" are valuable for:

  • Semi-synthesis: The secondary amine allows for easy chemical derivatization (e.g., N-alkylation with non-natural halides) to create novel drug candidates.

  • Tetrahydroisoquinoline Libraries: Precursors for neuromuscular blocking agents (e.g., Atracurium analogues) often require the nor-structure (Tetrahydropapaverine) which can be accessed via this engineered shunt.[1]

References
  • Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Source: NIH / PubMed Central [Link]

  • The biosynthesis of papaverine proceeds via (S)-reticuline. (Refuting the Norreticuline pathway) Source: PubMed / Elsevier [Link]

  • Isolation and Characterization of Reticuline N-Methyltransferase. Source: Plant Physiology / NIH [Link]

  • Metabolic engineering of plant alkaloid biosynthesis. Source: PNAS / NIH [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. Source: NIH / PMC [Link]

Sources

Methodological & Application

Application Note: Targeted Isolation and Purification of (S)-Norreticuline from Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biosynthetic Context

(S)-Norreticuline is a pivotal benzylisoquinoline alkaloid (BIA) serving as the central branch-point intermediate in the biosynthesis of commercially vital opioids (e.g., morphine, codeine) and spasmolytics (e.g., papaverine).[1][2] While abundant as a transient metabolic intermediate in Papaver somniferum (Opium Poppy), its accumulation in wild-type plants is often low due to rapid enzymatic conversion to (S)-Reticuline by Norreticuline N-methyltransferase (NMT).

The Isolation Challenge: The primary difficulty in isolating (S)-Norreticuline lies in separating it from its downstream product, (S)-Reticuline. The two molecules differ only by a single methyl group on the nitrogen atom. This protocol leverages the difference in basicity and polarity between the secondary amine (Norreticuline) and the tertiary amine (Reticuline) to achieve resolution.

Biosynthetic Pathway Visualization

The following diagram illustrates the metabolic position of (S)-Norreticuline, highlighting the upstream precursors and immediate downstream competition.

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS (Condensation) Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6-OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Norreticuline (S)-NORRETICULINE (Target) N_Methylcoclaurine->Norreticuline CYP80B1 (Hydroxylation) Reticuline (S)-Reticuline (Major Contaminant) Norreticuline->Reticuline NMT (Methylation) Morphine Morphine/Codeine Pathway Reticuline->Morphine Downstream Processing

Figure 1: Biosynthetic position of (S)-Norreticuline.[1] The conversion to Reticuline via N-methylation is the primary source of co-elution during isolation.

Pre-Isolation Considerations

Source Material Selection
  • Recommended Source: Annona reticulata (Leaves) or Peumus boldus (Bark/Leaves). These species often accumulate a broader profile of aporphine and benzylisoquinoline intermediates.

  • Tissue Prep: Plant material must be lyophilized (freeze-dried) rather than oven-dried to prevent thermal oxidation of the catechol moieties.

Chemical Safety & Stability
  • Oxidation Risk: Norreticuline contains a catechol group (1,2-dihydroxybenzene moiety) highly susceptible to oxidation at alkaline pH. All extraction solvents should contain 0.1% Ascorbic Acid or Sodium Metabisulfite as an antioxidant.

  • Solvents: Chloroform (

    
    ) is used for liquid-liquid extraction. Handle in a fume hood.
    

Protocol Phase 1: Extraction & Enrichment

This phase utilizes a modified acid-base extraction (Stas-Otto method) to separate alkaloids from neutral plant constituents (fats, chlorophyll, terpenes).

Materials
  • Dried, ground plant material (100 g)

  • Solvents: Methanol (MeOH), 0.5M HCl, Hexane, Ammonium Hydroxide (

    
    ), Chloroform (
    
    
    
    ).
  • Equipment: Rotary evaporator, separatory funnels, pH meter.

Step-by-Step Workflow
  • Maceration:

    • Suspend 100 g of plant powder in 1.0 L of MeOH containing 0.1% ascorbic acid.

    • Sonicate for 30 minutes, then macerate for 24 hours at room temperature in the dark.

    • Filter and evaporate MeOH under reduced pressure (

      
      ) to obtain the crude extract.
      
  • Acidification & Defatting:

    • Resuspend the crude residue in 250 mL of 0.5M HCl (pH ~2).

    • Why: Converts alkaloids to their water-soluble salt forms (hydrochlorides).

    • Transfer to a separatory funnel and wash 3x with equal volumes of Hexane .

    • Discard Hexane layer: This removes chlorophyll, lipids, and non-polar terpenes.

  • Basification & Alkaloid Recovery:

    • Adjust the aqueous phase pH to 9.5 using

      
      .
      
    • Critical: Do not exceed pH 10 to avoid phenolate formation (which would keep the alkaloid in water).

    • Extract the aqueous phase 4x with Chloroform (

      
      ).
      
    • Combine organic layers, dry over anhydrous

      
      , and evaporate to dryness.
      
    • Result: Total Alkaloid Fraction (TAF).

Protocol Phase 2: Chromatographic Isolation

Separating Norreticuline (Secondary Amine) from Reticuline (Tertiary Amine) requires exploiting their interaction differences with stationary phases.

Method A: Flash Chromatography (Rough Fractionation)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (MeOH).

  • Modifier: 0.1% Ammonium Hydroxide (

    
    ) is mandatory to deprotonate silanols and prevent peak tailing.
    
  • Gradient:

    • 100% DCM (5 mins)

    • 98:2 DCM:MeOH (10 mins)

    • 95:5 DCM:MeOH (20 mins) -> Norreticuline typically elutes here.

    • 90:10 DCM:MeOH (Flush) -> Reticuline typically elutes here.

Method B: Semi-Preparative HPLC (Final Purification)

For pharmaceutical-grade purity (>98%), Reverse Phase (RP) HPLC is required.

  • Column: C18 Phenyl-Hexyl or C18 Polar-Embedded (e.g., Phenomenex Luna or Waters XBridge).

    • Logic: Phenyl-hexyl phases provide better selectivity for aromatic alkaloids than standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: High pH is used to suppress ionization of the secondary amine, increasing retention and improving peak shape. Ensure your column is pH stable (e.g., hybrid particle technology).

  • Gradient: 15% B to 45% B over 30 minutes.

  • Detection: UV at 280 nm.[3]

Isolation Logic Diagram

IsolationProtocol Plant Plant Material (Annona/Peumus) Extract Crude Extract (MeOH) Plant->Extract Maceration AcidPhase Acid Phase (pH 2) Extract->AcidPhase 0.5M HCl Defatted Defatted Phase (Aq) AcidPhase->Defatted Wash w/ Hexane BasePhase Base Phase (pH 9.5) Defatted->BasePhase NH4OH TAF Total Alkaloids (Chloroform) BasePhase->TAF Extract w/ CHCl3 Flash Flash Chrom. (Silica) TAF->Flash DCM:MeOH HPLC Prep HPLC (C18, pH 9) Flash->HPLC Enriched Fraction Pure Pure (S)-Norreticuline HPLC->Pure Rt ~12-15 min

Figure 2: Extraction and purification workflow.

Analytical Validation (Self-Validating System)

To confirm the identity of the isolated compound as (S)-Norreticuline and distinguish it from Reticuline, compare experimental data against these reference values.

Comparative Data Table
Feature(S)-Norreticuline (Target)(S)-Reticuline (Contaminant)Diagnostic Note
Molecular Weight 287.31 g/mol 329.39 g/mol MS: Look for [M+H]+ 288 vs 330
Nitrogen Type Secondary Amine (

)
Tertiary Amine (

)
NMR: N-Me signal absent in Norreticuline
H-NMR (N-Me) Absent Singlet @ ~2.45 ppmThe most definitive check
H-NMR (H-8) Singlet @ ~6.5-6.7 ppmSinglet @ ~6.3-6.5 ppmShift due to N-substituent
Optical Rotation

to


Measured in MeOH or

Mass Spectrometry (ESI-MS)[4][5]
  • Mode: Positive Ion Mode

  • Parent Ion:

    
     288.1 
    
    
    
  • Fragmentation (MS/MS): Major fragment at

    
     178 (isoquinoline core cleavage).
    
Nuclear Magnetic Resonance (NMR)

Dissolve 5 mg of purified sample in


 (Methanol-d4).
  • Key Validation Step: Integrate the region between 2.3 and 2.6 ppm. If a singlet corresponding to 3 protons appears, the sample is contaminated with Reticuline. (S)-Norreticuline will show no signal here.[2]

References

  • Biosynthetic Pathway & Enzymes

    • Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model non-model systems to investigate alkaloid biosynthesis in plants. The Plant Journal, 54(4), 763-784.

  • Extraction Methodology (Annona species)

    • D'Souza, S., et al. (2021).[4] Isolation and Characterization of Phytoconstituents from Annona reticulata L. Leaf Extracts. Journal of Pharmaceutical Research International, 33(60B), 160-168.

  • Extraction Methodology (Peumus boldus)

    • O'Brien, P., et al. (2006). Boldine and its antioxidant properties.[5] Chemico-Biological Interactions, 159(1), 1-17.

  • HPLC Separation Strategies

    • Schmidt, J., et al. (2005). Separation of benzylisoquinoline alkaloids by capillary electrophoresis and high-performance liquid chromatography. Journal of Chromatography A, 1072(2), 251-257.

  • Enzymatic Conversion (Norreticuline to Reticuline)

    • Choi, K. B., et al. (2002). Molecular cloning and characterization of norreticuline N-methyltransferase from cultured cells of Coptis japonica. Bioscience, Biotechnology, and Biochemistry, 66(8), 1786-1790.

Sources

Mass spectrometry analysis of (S)-Norreticuline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of (S)-Norreticuline via LC-MS/MS

Abstract

This application note details a robust, self-validating protocol for the extraction, separation, and quantification of (S)-Norreticuline (C₁₈H₂₁NO₄), a critical benzylisoquinoline alkaloid (BIA) precursor. As the immediate N-desmethyl precursor to reticuline, norreticuline represents a pivotal branch point in the biosynthesis of morphinan alkaloids (e.g., morphine, codeine). This guide addresses the specific challenges of analyzing secondary amines in complex matrices, offering a validated LC-MS/MS workflow suitable for plant tissue and fermentation broths.

Introduction & Biosynthetic Context

(S)-Norreticuline is the central intermediate in the BIA pathway. In Papaver somniferum (opium poppy), it is formed from (S)-norcoclaurine via a series of O-methylations and hydroxylations before being converted to (S)-reticuline by norreticuline N-methyltransferase (NMT) .

Accurate quantification is essential for:

  • Metabolic Engineering: Assessing NMT efficiency in engineered yeast (S. cerevisiae) or E. coli.

  • Phytochemistry: Profiling alkaloid accumulation in mutant plant lines.

  • Drug Discovery: Screening for novel BIA analogs.

The molecule poses analytical challenges due to its polarity and the potential for isobaric interference from structural isomers. This protocol utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS to ensure specificity.

Experimental Design Strategy

Internal Standard Selection

To ensure data integrity (Trustworthiness), an internal standard (IS) is mandatory to correct for matrix effects and ionization suppression.

  • Preferred: (S)-Norreticuline-d3 (if custom synthesized).

  • Alternative: Papaverine or (S)-Reticuline-d3 (commercially available). Papaverine is structurally similar but chromatographically distinct, making it a robust, cost-effective surrogate.

Mass Spectrometry Strategy

We utilize Positive Electrospray Ionization (ESI+). Norreticuline ([M+H]⁺ = 316.15) fragments characteristically at the C1-Cα bond connecting the isoquinoline and benzyl moieties.

  • Precursor Ion: m/z 316.15

  • Quantifier Ion: m/z 178.1 (Isoquinoline moiety)

  • Qualifier Ion: m/z 137.1 (Benzyl moiety)

Sample Preparation Protocol

Reagents
  • Extraction Solvent: Methanol:Water (70:30, v/v) + 0.1% Formic Acid. (Acidification stabilizes the alkaloid).

  • LC Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).

  • LC Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade).

Extraction Workflow (Plant Tissue/Yeast Pellet)
  • Harvest: Flash-freeze tissue in liquid nitrogen immediately upon collection.

  • Lyophilization: Freeze-dry samples for 24-48 hours to remove water weight variability.

  • Disruption: Grind dried tissue to a fine powder using a bead beater (30 Hz, 2 min).

  • Extraction:

    • Add 500 µL Extraction Solvent per 10 mg dry weight.

    • Spike Internal Standard (e.g., Papaverine) to a final concentration of 1 µM.

    • Vortex vigorously for 10 min.

    • Sonicate for 15 min in a water bath at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Filtration: Transfer supernatant to a 0.22 µm PTFE filter plate or vial insert.

LC-MS/MS Method Development

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 EVO (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Rationale: The EVO C18 particle technology provides excellent peak shape for basic alkaloids at acidic pH.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Desalting
6.0 40 Linear Gradient
8.0 95 Wash
10.0 95 Hold
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Mass Spectrometry Parameters (Sciex QTRAP / Agilent 6400 Series)
  • Source: ESI Positive[1]

  • Capillary Voltage: 3500 V

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Type
(S)-Norreticuline 316.2 178.1 5025Quantifier
(S)-Norreticuline316.2137.15035Qualifier
Papaverine (IS)340.2202.15030Quantifier

Data Analysis & Interpretation

Fragmentation Pathway

Understanding the fragmentation is crucial for confirming identity against isomers. The collision-induced dissociation (CID) of norreticuline primarily yields the isoquinoline cation via cleavage of the C1-Cα bond.

Norreticuline_Fragmentation Precursor (S)-Norreticuline [M+H]+ m/z 316.15 Isoquinoline Isoquinoline Fragment (6-OMe, 7-OH) [C10H12NO2]+ m/z 178.1 Precursor->Isoquinoline Primary Cleavage (C1-Cα) Quantifier Ion Benzyl Benzyl Fragment (3-OH, 4-OMe) [C8H9O2]+ m/z 137.1 Precursor->Benzyl Secondary Cleavage Qualifier Ion

Figure 1: Proposed fragmentation pathway of (S)-Norreticuline in ESI+ mode. The primary cleavage occurs at the benzylic position, yielding the stable isoquinoline cation (m/z 178).

Analytical Workflow Visualization

Workflow Sample Plant/Yeast Sample Extract MeOH Extraction (+ Internal Std) Sample->Extract Filter 0.22 µm Filtration Extract->Filter LC LC Separation (Kinetex C18) Filter->LC Ionization ESI+ Source LC->Ionization Q1 Q1 Filter (316.2 m/z) Ionization->Q1 Collision Collision Cell (CID) Q1->Collision Q3 Q3 Filter (178.1 m/z) Collision->Q3 Detection Detector (Quantification) Q3->Detection

Figure 2: Step-by-step analytical workflow from sample extraction to MRM detection.[2][3][4][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix.Dilute sample 1:10 with mobile phase A; check IS recovery.
Peak Tailing Secondary amine interaction with silanols.Ensure column is "EVO" or "Base-Deactivated"; increase buffer strength (add 5mM Ammonium Formate).
Isobaric Interference Co-elution with isomers (e.g., coclaurine derivatives).Optimize gradient slope (0.5% B/min) around elution time; verify ratio of 178/137 ions.
Carryover Sticky alkaloid residues.Add a needle wash step with 50:50 MeOH:Isopropanol + 0.1% Formic Acid.

References

  • PubChem. (2025).[2][3][6] (S)-Norreticuline Compound Summary. National Library of Medicine. [Link]

  • Schmidt, J., et al. (2007). Mass spectrometry of benzylisoquinoline alkaloids. European Journal of Mass Spectrometry. [Link]

  • Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: Model systems for investigating alkaloid biosynthesis in plants. The Plant Journal. [Link]

  • Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology. [Link]

  • Phenomenex. (2023).[5][7] Kinetex Core-Shell Technology for HPLC/UHPLC. [Link]

Sources

Application Note: Cell Culture Feeding Experiments with (S)-Norreticuline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

(S)-Norreticuline is a pivotal "gateway" intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs). While upstream engineering often focuses on the conversion of L-tyrosine to (S)-norcoclaurine, the specific conversion of (S)-norreticuline to (S)-reticuline —catalyzed by Coclaurine N-methyltransferase (CNMT)—represents the critical methylation step required to access downstream structural diversity, including protoberberines (e.g., berberine), benzophenanthridines (e.g., sanguinarine), and morphinans (e.g., thebaine, morphine).

Direct feeding of (S)-norreticuline allows researchers to:

  • Decouple Pathway Modules: Isolate downstream enzyme kinetics (e.g., BBE, CFS) from upstream bottlenecks (e.g., NCS instability).

  • Validate Stereospecificity: Confirm the activity of stereoselective enzymes that exclusively accept the (S)-enantiomer, avoiding the kinetic noise of racemic (R,S)-norlaudanosoline often used in lower-fidelity screens.

  • Optimize Methylation Efficiency: Quantify the in vivo conversion efficiency of CNMT variants under varying cytosolic pH and cofactor (SAM) availability.

This guide details a high-fidelity feeding protocol designed to minimize substrate oxidation and maximize intracellular transport efficiency.

Chemical Properties & Stock Preparation

(S)-Norreticuline is susceptible to spontaneous oxidation at neutral-to-basic pH. Proper stock preparation is the first line of defense against experimental noise.

PropertySpecification
Chemical Formula C₁₈H₂₁NO₄
Molecular Weight 315.37 g/mol
Solubility Soluble in DMSO; Sparingly soluble in neutral water; Soluble in dilute acid.
Stability Oxidizes rapidly at pH > 7.5 (browning of solution). Light sensitive.
Storage -20°C, desiccated, protected from light.
Stock Solution Protocol (50 mM)
  • Solvent: Dimethyl sulfoxide (DMSO) is preferred over acidic water for cellular assays to minimize volume-induced pH shifts in the culture media.

  • Procedure: Dissolve 15.8 mg of (S)-norreticuline in 1.0 mL of anhydrous DMSO. Vortex until fully clarified.

  • Precaution: Aliquot into amber tubes (50 µL/tube) to avoid repeated freeze-thaw cycles. Flush headspace with nitrogen gas if available before sealing.

Biosynthetic Pathway Logic

Understanding the metabolic fate of the substrate is essential for interpreting LC-MS data. The diagram below illustrates the immediate upstream and downstream context of (S)-norreticuline.[1]

BIA_Pathway cluster_legend Pathway Legend Norcoclaurine (S)-Norcoclaurine Norreticuline (S)-Norreticuline (Substrate) Norcoclaurine->Norreticuline 6OMT Reticuline (S)-Reticuline (Central Hub) Norreticuline->Reticuline CNMT (+SAM) Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE (Berberine Bridge) Thebaine Thebaine (Morphinan Branch) Reticuline->Thebaine SalSyn/SalR/SalAT (Morphinan Pathway) Key1 Precursor Key2 Fed Substrate Key3 Target Product

Figure 1: The metabolic node of (S)-Norreticuline. The primary conversion to (S)-Reticuline is catalyzed by CNMT (Coclaurine N-methyltransferase).[1][2]

Experimental Workflow (Yeast Model)

This protocol is optimized for S. cerevisiae strains engineered with heterologous BIA enzymes (e.g., from Papaver somniferum or Eschscholzia californica).

Phase A: Inoculation & Growth
  • Seed Culture: Inoculate a single colony into 5 mL Synthetic Complete (SC) media (minus auxotrophic markers) containing 2% Glucose. Incubate overnight at 30°C, 250 RPM.

  • Back-Dilution: Dilute the overnight culture 1:100 into 25 mL fresh SC media in a 250 mL baffled flask.

  • Growth: Incubate at 30°C until cells reach early exponential phase (OD₆₀₀ ≈ 0.8 – 1.2 ). Note: Feeding too early results in toxicity; feeding too late results in low transport due to cell wall thickening.

Phase B: Pulse Feeding Strategy

Direct addition of high-concentration alkaloids can be cytotoxic. A pulse-feeding strategy is recommended.

  • Induction (If applicable): If using Galactose-inducible promoters (GAL1/10), pellet cells and resuspend in SC-Galactose (2%) media prior to feeding.

  • Substrate Addition: Add (S)-norreticuline stock (DMSO) to the culture to a final concentration of 1.0 mM to 4.0 mM .

    • Control: Add equivalent volume of DMSO to a "Vehicle Control" flask.

    • Negative Control: Feed substrate to a Wild Type (WT) strain (no BIA enzymes) to measure background adsorption vs. metabolism.

  • Supplementation: Add Ascorbic Acid (10 mM) to the media.

    • Why? Ascorbic acid acts as an antioxidant to prevent the spontaneous oxidation of norreticuline in the media over the 48h incubation period.

Phase C: Incubation & Harvest
  • Incubation: Continue shaking at 30°C for 24 to 48 hours .

  • Quenching: Transfer 500 µL of culture to a microcentrifuge tube.

  • Pelleting: Centrifuge at 13,000 x g for 1 minute.

    • Supernatant: Save for analysis of secreted products (efflux).

    • Pellet: Save for intracellular analysis.

Phase D: Extraction (Intracellular)
  • Resuspension: Resuspend the cell pellet in 200 µL of Methanol:Water:Formic Acid (80:19:1) .

    • Mechanism:[3][4] The high organic content lyses the yeast cell wall and solubilizes the alkaloids, while the acid protonates the nitrogen, improving solubility and stability.

  • Lysis: Vortex vigorously for 10 minutes or use a bead beater (30s ON, 30s OFF, 3 cycles).

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer supernatant to a 0.22 µm PTFE filter vial for LC-MS.

Analytical Validation (LC-MS/MS)

To validate the conversion, you must separate the substrate ((S)-Norreticuline, m/z 316) from the product ((S)-Reticuline, m/z 330).

Instrument Parameters:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 60% B

    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

Mass Spectrometry Targets (ESI+):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (Approx)
(S)-Norreticuline 316.15 [M+H]⁺176.1, 192.13.2 min
(S)-Reticuline 330.17 [M+H]⁺192.1, 137.13.8 min
(S)-Scoulerine 328.15 [M+H]⁺178.1, 149.14.5 min

Troubleshooting & Optimization

This section addresses common failure modes using a "Self-Validating" logic.

ObservationRoot CauseCorrective Action
Brown Media Oxidation of substrate.Add 10-20 mM Ascorbic Acid to culture media. Ensure pH < 6.0.
High Substrate, No Product Enzyme inactivity or Transport failure.Validation Step: Lyse cells before adding substrate and run an in vitro assay. If in vitro works, the issue is transport (PUP1/NCS1 transporters may be required).
Low Recovery of Substrate Adsorption to plasticware.Use glass vials or low-binding polypropylene. Alkaloids are "sticky."
Peak Tailing in LC-MS Secondary interactions.Increase Ammonium Acetate (10mM) in mobile phase or ensure Formic Acid is fresh.

Experimental Workflow Diagram

Workflow Stock Stock Prep (DMSO) Culture Yeast Culture (OD600 ~1.0) Stock->Culture Dilute Feed Pulse Feed + Ascorbic Acid Culture->Feed Induction Incubate Incubation (24-48h, 30°C) Feed->Incubate Metabolism Extract Extraction (80% MeOH + FA) Incubate->Extract Quench Analyze LC-MS/MS Analysis Extract->Analyze Quantify

Figure 2: Step-by-step experimental workflow for cell culture feeding.[5][6]

References

  • Smolke, C. D., et al. (2008). "Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae." Nature Chemical Biology. Link

  • Facchini, P. J., & De Luca, V. (2008). "Opium poppy and Madagascar periwinkle: model systems to investigate alkaloid biosynthesis in plants." The Plant Journal. Link

  • DeLoache, W. C., et al. (2015). "An enzyme-coupled biosensor enables (S)-reticuline production in yeast from glucose." Nature Chemical Biology. Link

  • Galanie, S., et al. (2015). "Complete biosynthesis of opioids in yeast." Science. Link

  • Dang, T. T., & Facchini, P. J. (2012). "Characterization of three O-methyltransferases involved in noscapine biosynthesis in opium poppy." Plant Physiology. Link

Sources

Technical Application Note: (S)-Norreticuline in Dermal Papilla Cell Proliferation & Hair Follicle Regeneration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

(S)-Norreticuline is a benzylisoquinoline alkaloid and a critical biosynthetic precursor to reticuline and morphine. Unlike non-specific mitogens, (S)-Norreticuline exhibits a high degree of cellular selectivity. It specifically stimulates the proliferation of Dermal Papilla Cells (DPCs) —the mesenchymal command center of the hair follicle—while showing negligible proliferative effects on epidermal keratinocytes or dermal fibroblasts.

The Biological Rationale

The hair follicle acts as a mini-organ that cycles through growth (anagen), regression (catagen), and rest (telogen). The transition from telogen to anagen is governed by the DPC.

  • Signal Integration: DPCs integrate signals (Wnt, BMP, FGF) to instruct the overlying epithelial matrix cells to divide.

  • The Bottleneck: In androgenetic alopecia, DPCs miniaturize and lose their proliferative capacity.

  • The Solution: (S)-Norreticuline acts as an Anagen Inducer . By selectively expanding the DPC population, it increases the physical volume of the dermal papilla, which directly correlates with the diameter and length of the produced hair shaft.

Visualizing the Signaling Cascade

The following diagram illustrates the consensus mechanism by which alkaloids like (S)-Norreticuline modulate DPC activity, shifting the follicle from Telogen (resting) to Anagen (growth).

G cluster_extracellular Extracellular Space cluster_cytoplasm Dermal Papilla Cell Cytoplasm cluster_nucleus Nucleus Norreticuline (S)-Norreticuline Receptor Membrane Receptor (Putative) Norreticuline->Receptor Binding GSK3b GSK-3β (Inactivation) Receptor->GSK3b Phosphorylation (Ser9) ERK ERK 1/2 (Phosphorylation) Receptor->ERK Activation BetaCatenin β-Catenin (Accumulation) GSK3b->BetaCatenin Inhibits Degradation TF TCF/LEF Transcription Factors BetaCatenin->TF Translocation ERK->TF Activation Genes Target Genes: Cyclin D1, VEGF, IGF-1 TF->Genes Transcription

Figure 1: Proposed signaling pathway for alkaloid-induced DPC proliferation. (S)-Norreticuline is hypothesized to stabilize β-catenin or activate MAPK/ERK pathways, leading to the transcription of mitogenic factors.

Experimental Protocol: In Vitro DPC Proliferation Assay

This protocol details the isolation of primary DPCs (the "Gold Standard" for hair research) and the validation of (S)-Norreticuline efficacy.

Materials Required[1][2][3][4][5][6][7]
  • Source Tissue: Rat vibrissa follicles (Wistar rats, 4 weeks old) or Human DPCs (commercial).

  • Compound: (S)-Norreticuline (HPLC grade >98%).

  • Positive Control: Minoxidil sulfate (10 µM).

  • Vehicle: DMSO (Final concentration < 0.1%).

  • Assay Reagent: CCK-8 or MTS Reagent.

Step-by-Step Methodology
Phase A: Isolation of Dermal Papilla Cells

Note: Primary isolation is superior to immortalized lines for assessing inductive capacity.

  • Dissection: Aseptically excise vibrissa pads from the donor rat.

  • Separation: Under a stereomicroscope, isolate individual hair follicles.

  • Micro-dissection: Gently invert the hair bulb to expose the dermal papilla. Using fine tungsten needles, separate the DPC cluster from the epithelial matrix.

  • Explant Culture: Transfer isolated DPs onto the plastic surface of a 35mm culture dish (without coating). Allow to attach for 30 minutes before adding DMEM supplemented with 10% FBS.

  • Outgrowth: Incubate at 37°C, 5% CO₂. Cells will migrate out of the papilla explant within 3-5 days.

Phase B: Proliferation Assay (72-Hour Exposure)
  • Seeding: Harvest P2 or P3 DPCs. Seed at a density of

    
     cells/well in 96-well plates.
    
  • Starvation: After 24h attachment, switch to serum-free DMEM for 12 hours to synchronize the cell cycle.

  • Treatment: Replace medium with DMEM + 2% FBS containing (S)-Norreticuline at graded concentrations (0.1, 1.0, 10, 50 µM).

    • Control: Vehicle (DMSO).

    • Positive Control: Minoxidil (10 µM).[1]

  • Incubation: Culture for 72 hours.

  • Quantification: Add 10µL CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm.

Data Interpretation & Expected Results
Treatment GroupConcentrationExpected Relative Viability (%)Interpretation
Vehicle Control -100 ± 5%Baseline
(S)-Norreticuline 0.1 µM110 - 120%Mild Stimulation
(S)-Norreticuline 1.0 - 10 µM 140 - 160% Optimal Proliferative Window
(S)-Norreticuline > 50 µM< 80%Potential Cytotoxicity
Minoxidil 10 µM130 - 145%Standard Benchmark

Experimental Protocol: In Vivo Anagen Induction (C57BL/6 Model)

The C57BL/6 mouse is the industry standard because its dorsal skin melanogenesis is strictly coupled to the hair cycle. Telogen skin is pink; Anagen skin becomes black.

Workflow Visualization

Workflow Step1 Acclimatization (C57BL/6 Mice, 7 weeks) Step2 Depilation (Induce Synchronized Cycle) Step1->Step2 Day 0 Step3 Topical Application (Daily, 21 Days) Step2->Step3 Day 1 Step4 Observation (Skin Color Change) Step3->Step4 Days 7-15 Step5 Histology (H&E Staining) Step4->Step5 Day 21

Figure 2: Workflow for the C57BL/6 Telogen-to-Anagen Induction Assay.

Protocol Details
  • Animal Selection: Male C57BL/6 mice (7 weeks old) in the spontaneous telogen phase (pink skin).

  • Depilation (Day 0): Anesthetize mice. Apply a wax/rosin mixture to the dorsal skin and peel off to remove hair shafts. This mechanical stimulus synchronizes all follicles into the early anagen phase.

  • Treatment Groups (n=10):

    • Group 1: Vehicle (50% Ethanol, 30% Water, 20% Propylene Glycol).

    • Group 2: (S)-Norreticuline (0.1% w/v).

    • Group 3: Minoxidil (5% w/v).[2]

  • Application: Apply 100 µL of solution topically to the dorsal skin once daily for 21 days.

  • Scoring:

    • Visual: Photograph mice every 3 days. Calculate the "Anagen Area" (black skin area / total shaved area).

    • Histological: On Day 21, harvest skin samples. Stain with Hematoxylin & Eosin (H&E).

  • Quantitative Metrics: Count the number of follicles in deep subcutis (characteristic of Anagen VI) vs. dermis (Telogen).

Troubleshooting & Critical Controls

Specificity Check

To prove the mechanism is DPC-specific (a key advantage of Norreticuline), you must run a parallel counter-screen using NIH/3T3 Fibroblasts or HaCaT Keratinocytes .

  • Success Criterion: (S)-Norreticuline should increase DPC proliferation significantly (

    
    ) while showing no significant increase (or inhibition) in fibroblasts/keratinocytes.
    
Solubility Issues

Benzylisoquinoline alkaloids can be hydrophobic.

  • Solution: Dissolve stock (S)-Norreticuline in 100% DMSO at 100mM. Aliquot and store at -20°C. Do not exceed 0.1% DMSO in the final cell culture medium to avoid vehicle toxicity.

References

  • Primary Mechanism Source: Matsuda, H., et al. (2001). "(S)-Norreticuline and (S)-reticuline as possible new agents for hair growth acceleration." Biological & Pharmaceutical Bulletin.

  • DPC Isolation & Culture Protocol: Topouzi, H., et al. (2017). "Methods for the Isolation and 3D Culture of Dermal Papilla Cells." Experimental Dermatology.

  • Wnt/β-Catenin Signaling in Hair Growth: Rishikaysh, P., et al. (2014). "Signaling mechanisms of stem cells in hair follicle regeneration." Cell & Bioscience.

  • C57BL/6 In Vivo Model Standard: Müller-Röver, S., et al. (2001). "A comprehensive guide for the accurate classification of murine hair follicles in distinct hair cycle stages." Journal of Investigative Dermatology.

Sources

Application Note: Analytical Standardization of (S)-Norreticuline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Norreticuline (C₁₈H₂₁NO₄) is a pivotal benzylisoquinoline alkaloid (BIA) and the immediate N-demethylated precursor to (S)-Reticuline, the central branch point in the biosynthesis of commercially vital opioids (morphine, codeine) and antimicrobial agents (berberine). Despite its metabolic significance, analytical standardization is complicated by its susceptibility to catechol oxidation and the critical need for enantiomeric purity. This guide provides a validated workflow for the stabilization, separation, and mass spectrometric quantification of (S)-Norreticuline in complex biological matrices.

Chemical Identity & Stability Mechanics[1]

The Catechol Challenge

(S)-Norreticuline contains a catechol moiety (vicinal hydroxyl/methoxy groups on the aromatic rings) and a secondary amine. The primary stability risk is the oxidation of the phenol group to an o-quinone, followed by polymerization (melanization) or non-specific binding to proteins.

  • Oxidation Mechanism: Under neutral or basic pH, the phenolic proton dissociates, increasing electron density and susceptibility to Reactive Oxygen Species (ROS). This leads to the formation of the o-semiquinone radical and subsequent irreversible degradation.

  • Secondary Amine Reactivity: Unlike Reticuline, Norreticuline possesses a secondary amine, making it prone to tailing on silanol-active HPLC columns and potential carbamate formation if exposed to atmospheric CO₂ in basic solutions.

Physicochemical Data Table
ParameterValueNotes
IUPAC Name 1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Formula C₁₈H₂₁NO₄
Monoisotopic Mass 315.1471 Da[M+H]⁺ = 316.1544
pKa (Calc) ~8.5 (Amine), ~9.8 (Phenol)Base extraction requires pH > 10
Solubility MeOH, EtOH, DMSO, Acidic H₂OPoor in neutral H₂O
Storage -20°C, Desiccated, Argon/N₂ flushCritical: Protect from light

Biosynthetic Context

Understanding the origin of (S)-Norreticuline is essential for metabolic engineering applications. It serves as the substrate for Coclaurine N-methyltransferase (CNMT).

Biosynthesis Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS (Norcoclaurine Synthase) Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6-OMT Norreticuline (S)-NORRETICULINE (Target Analyte) Coclaurine->Norreticuline CYP80B1 + 4'-OMT (Hydroxylation/Methylation) Reticuline (S)-Reticuline Norreticuline->Reticuline CNMT (N-Methylation) Morphine Morphine/Codeine (Downstream) Reticuline->Morphine Salutaridine Synthase et al.

Figure 1: Position of (S)-Norreticuline in the Benzylisoquinoline Alkaloid (BIA) pathway. It is the immediate precursor to the central intermediate Reticuline.

Analytical Protocols

Protocol A: Sample Preparation (Anti-Oxidation Method)

Objective: Extract (S)-Norreticuline from cell lysate or plant tissue while preventing catechol oxidation.

  • Lysis Buffer: Prepare 80% Methanol / 20% Water (v/v) containing 0.1% Formic Acid and 10 mM Ascorbic Acid .

    • Rationale: Formic acid protonates the amine (increasing solubility) and the phenol (preventing oxidation). Ascorbic acid acts as a sacrificial antioxidant.

  • Extraction: Add 500 µL buffer to 10 mg lyophilized tissue or cell pellet. Vortex 10 min at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Filtration: Transfer supernatant to a 0.22 µm PTFE filter vial. Analyze immediately or store at -80°C.

Protocol B: LC-MS/MS Quantification

Objective: High-sensitivity quantitation using Multiple Reaction Monitoring (MRM).

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B (0-1 min) → 30% B (5 min) → 95% B (6 min).

MS Source Parameters (ESI Positive):

  • Gas Temp: 350°C

  • Capillary Voltage: 4000 V

  • Nebulizer: 35 psi

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Identity
316.2 178.1 25 Quantifier (Isoquinoline core)
316.2 137.1 35 Qualifier (Benzyl moiety)

| 316.2 | 299.1 | 15 | Qualifier (Loss of NH₃) |

  • Mechanistic Insight: The primary fragmentation involves the cleavage of the C1-Cα bond, yielding the isoquinoline cation (m/z 178) and the benzyl radical, or the benzyl cation (m/z 137).

Protocol C: Chiral Separation (Enantiomeric Purity)

Objective: Distinguish (S)-Norreticuline from (R)-Norreticuline. Biological enzymes (CNMT) are highly stereospecific for the (S)-isomer.

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IB.

    • Note: Polysaccharide-based columns are superior to protein-based columns for preparative loading and robustness.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1).

    • Alternative (Reverse Phase): 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40) on Chiralpak IC-3R.

  • Detection: UV at 280 nm.

  • Expected Elution: The (R)-enantiomer typically elutes before the (S)-enantiomer on cellulose-based columns in normal phase, but standards must be run to confirm order for the specific column lot.

Validation & Quality Control

System Suitability Testing (SST)

Before running samples, ensure the system meets these criteria:

  • Tailing Factor (Tf): Must be < 1.5. (High tailing indicates secondary amine interaction with silanols; add more ammonium acetate if necessary).

  • Signal-to-Noise (S/N): > 10 for the LOQ standard (typically 1-5 ng/mL).

  • Carryover: Inject a blank after the highest standard. Peak area must be < 20% of the LOQ.

Linear Range & Limits
  • Linearity: 1 ng/mL to 1000 ng/mL (R² > 0.995).

  • LOD (Limit of Detection): ~0.5 ng/mL (on Triple Quad).

  • LOQ (Limit of Quantitation): ~1.0 ng/mL.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Yeast/Plant) Extract Extraction (MeOH + Formic + Ascorbic) Sample->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter Split Split Sample Filter->Split LCMS LC-MS/MS (C18) Quantification Split->LCMS Total Conc. Chiral Chiral HPLC Enantiomeric Purity Split->Chiral S/R Ratio Data Data Analysis (MassHunter/Analyst) LCMS->Data Chiral->Data

Figure 2: Integrated analytical workflow for (S)-Norreticuline determination.

References

  • Facchini, P. J., & De Luca, V. (1994). Opium poppy and the alkaloids.[2] Phytochemistry. (Fundamental grounding on BIA biosynthesis).

  • Nakagawa, A., et al. (2011). A bacterial platform for fermentative production of plant alkaloids. Nature Communications. (Demonstrates metabolic engineering context).

  • Schmidt, A., et al. (2018). Poppy alkaloid profiling by LC-MS/MS. Journal of Chromatography B. (Basis for MS fragmentation patterns).

  • Chiral Technologies. (2020). Separation of Alkaloids on Polysaccharide Columns. Application Guide. (Basis for Chiralpak selection).

  • PubChem. (2024). Compound Summary: Norreticuline. (Physicochemical data verification).

Sources

Application Note: High-Efficiency In Vitro Enzymatic Conversion of (S)-Norreticuline to (S)-Reticuline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The enzymatic conversion of (S)-Norreticuline to (S)-Reticuline is the critical "gateway" step in the biosynthesis of benzylisoquinoline alkaloids (BIAs), leading to high-value morphinan alkaloids such as codeine and morphine. This transformation is catalyzed by Coclaurine N-methyltransferase (CNMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the secondary amine of the tetrahydroisoquinoline backbone.[1]

While microbial fermentation (e.g., in S. cerevisiae or E. coli) is common for large-scale production, in vitro enzymatic synthesis remains the gold standard for kinetic characterization, isotopic labeling, and the production of high-purity intermediates for structural verification.

This Application Note provides a rigorous, self-validating protocol for the in vitro synthesis of (S)-Reticuline. It addresses common pitfalls such as substrate oxidation and product inhibition by S-adenosyl-L-homocysteine (SAH), ensuring high conversion yields and reproducible data.

Biological Mechanism & Pathway Context[2][3][4][5][6][7][8]

(S)-Norreticuline is situated at the convergence of the upper BIA pathway. The enzyme CNMT (EC 2.1.1.140) performs an


 nucleophilic substitution, transferring a methyl group from the sulfonium center of SAM to the secondary amine of norreticuline.
Figure 1: The Benzylisoquinoline Pathway Context

This diagram illustrates the position of (S)-Norreticuline within the BIA biosynthetic pathway.[2]

BIA_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine + 4-HPA Norreticuline (S)-Norreticuline (Substrate) Norcoclaurine->Norreticuline 6-OMT / CYP80B1 Reticuline (S)-Reticuline (Product) Norreticuline->Reticuline Methylation Morphine Morphine/Codeine Reticuline->Morphine NCS NCS CNMT CNMT (+ SAM) CNMT->Norreticuline

Caption: Pathway illustrating the conversion of (S)-Norreticuline to (S)-Reticuline by CNMT, bridging early precursors to morphinan alkaloids.

Kinetic Parameters & Critical Considerations

Before initiating the protocol, it is vital to understand the kinetic constraints of the enzyme. The values below are typical for recombinant Coptis japonica CNMT (CjCNMT) expressed in E. coli.

ParameterValue (Approx.)Significance

(Norreticuline)
0.38 mMSubstrate concentration should be >1 mM for

conditions.

(SAM)
0.65 mMSAM must be in excess (typically 2-5x substrate).
Optimum pH 7.0 – 7.5Activity drops significantly below pH 6.0 or above pH 8.5.
Inhibitors SAH,

,

Avoid metal contaminants; SAH accumulates as a competitive inhibitor.

Expert Insight: The accumulation of S-adenosyl-L-homocysteine (SAH) is the primary cause of incomplete conversion. For long incubations (>1 hour), consider adding SAH nucleosidase to relieve product inhibition.

Materials & Reagents

Reagents
  • Enzyme: Purified recombinant CNMT (typically His-tagged or GST-tagged).

    • Source:E. coli BL21(DE3) expressing CjCNMT or PsCNMT.

    • Purity: >90% by SDS-PAGE is recommended to avoid side reactions from host oxidases.

  • Substrate: (S)-Norreticuline (purity >95%).

    • Storage: -20°C, protected from light (susceptible to oxidation).

  • Cofactor: S-adenosyl-L-methionine (SAM) iodide or tosylate salts.

    • Note: SAM is unstable at neutral/alkaline pH. Prepare fresh in dilute acid (e.g., 1-5 mM HCl) and neutralize only upon addition to the reaction.

  • Buffer System: 100 mM Potassium Phosphate (pH 7.5) or Tris-HCl (pH 7.5).

  • Additives:

    • Ascorbic Acid (10 mM): Essential. Prevents the oxidation of the catechol ring in norreticuline/reticuline.[3][4]

    • EDTA (1 mM): Optional. Chelates trace metals that may inhibit CNMT.

Experimental Protocol: In Vitro Assay

This protocol is designed for a 200 µL reaction volume . Scale linearly as required.

Step-by-Step Methodology
  • Buffer Preparation:

    • Prepare Reaction Buffer : 100 mM Potassium Phosphate (pH 7.5) containing 10 mM Ascorbic Acid.

    • Critical: Add ascorbic acid immediately before use; it degrades over time.

  • Substrate Mix (2x):

    • Dissolve (S)-Norreticuline to a final concentration of 1.0 mM (for kinetic assays) or 2.0 mM (for production) in the Reaction Buffer.

  • Cofactor Mix:

    • Prepare a 10 mM SAM stock in 5 mM HCl. Keep on ice.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube (on ice), combine:

      • 140 µL Reaction Buffer

      • 20 µL (S)-Norreticuline (Final: 100-500 µM)

      • 20 µL SAM Stock (Final: 1 mM, Excess)

    • Initiation: Add 20 µL Purified CNMT (approx. 1-5 µg total protein).

    • Mix gently by pipetting. Do not vortex (denatures enzyme).

  • Incubation:

    • Incubate at 37°C for 30 minutes (for kinetics) or 3 hours (for total conversion).

    • Use a thermal shaker (300 rpm) to ensure homogeneity.

  • Termination (Quenching):

    • Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid) or 20 µL of 20% TCA.

    • Vortex immediately to denature the enzyme.

    • Centrifuge at 15,000 x g for 10 minutes to pellet precipitated protein.

    • Transfer supernatant to an HPLC vial.

Figure 2: Experimental Workflow

Visualizing the critical steps from preparation to analysis.

Workflow Prep 1. Preparation (Fresh SAM + Ascorbate) Reaction 2. Reaction (37°C, pH 7.5, 30-180 min) Prep->Reaction Add Enzyme Quench 3. Quenching (MeOH + 0.1% FA) Reaction->Quench Stop Reaction Clarify 4. Clarification (15,000 x g, 10 min) Quench->Clarify Precipitate Protein Analyze 5. Analysis (HPLC-UV / LC-MS) Clarify->Analyze Supernatant

Caption: Step-by-step workflow for the enzymatic conversion and sample processing.

Analytical Validation (HPLC-MS)

To confirm the identity of (S)-Reticuline, you must observe both a retention time shift and a mass shift (+14 Da due to methylation).

Chromatography Conditions
  • System: HPLC or UHPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm) or Pentafluorophenyl (PFP) for enhanced selectivity of polar alkaloids.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 95% B (Wash)

Detection Parameters
AnalyteRetention Time (Approx)ESI+ Mass (

)
UV Absorbance
(S)-Norreticuline 3.5 min316.15 m/z280 nm
(S)-Reticuline 4.2 min330.17 m/z280 nm

Self-Validation Check:

  • Negative Control: Run a sample without enzyme. You should see only the peak at m/z 316.

  • Positive Result: The m/z 316 peak decreases, and a new peak at m/z 330 appears at a later retention time (due to the methyl group increasing hydrophobicity).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation or SAM degradation.Ensure SAM is prepared fresh in acid. Verify enzyme activity with a known standard.
Brown Reaction Mix Oxidation of catechol groups.Increase Ascorbic Acid to 20 mM. Degas buffers.
Incomplete Conversion Product inhibition by SAH.Add 0.1 U of SAH Nucleosidase to the reaction mix to scavenge SAH.
Precipitation Protein instability at pH 7.5.Add 10% Glycerol to the reaction buffer or lower temperature to 30°C.

References

  • Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. Bennett, M. et al. (2018). Angewandte Chemie. [Link]

  • Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells. Choi, H. et al. (2002). Phytochemistry.[6][7][8] [Link]

  • Laboratory-scale production of (S)-reticuline... using a bacterial-based method. Nakagawa, A. et al. (2011).[7][9] Scientific Reports. [Link]

  • An enzymatic, stereoselective synthesis of (S)-norcoclaurine. Pesnot, T. et al. (2012). Green Chemistry. (Reference for Ascorbate/Catechol handling). [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids. Bessire, A. et al. (2023).[8] Molecules.[6][10][11][2][12][13][7][8][9][14][15] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-Norreticuline Extraction & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of (S)-Norreticuline extraction protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The (S)-Norreticuline Challenge

(S)-Norreticuline is the central branch-point intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), serving as the immediate precursor to (S)-Reticuline. Its extraction is technically demanding due to three specific factors:

  • Oxidative Instability: The presence of a catechol moiety (3-hydroxyl group) makes it highly susceptible to oxidation, leading to rapid degradation into quinones or polymerized browning products.

  • Structural Similarity: It co-elutes frequently with (S)-Reticuline and dopamine derivatives, requiring precise chromatographic resolution.

  • Solubility Switches: As a secondary amine, its solubility profile changes drastically with pH, a feature that must be exploited for successful liquid-liquid extraction (LLE).

This guide provides field-proven troubleshooting workflows and optimized protocols to maximize yield and purity.

Part 1: Troubleshooting Guides & FAQs

Category A: Yield & Recovery Issues

Q: My LC-MS shows high norreticuline in the crude lysate, but I lose >60% during the solvent extraction step. Where is it going?

A: This is almost exclusively a pH-dependent solubility failure . (S)-Norreticuline is an alkaloid with a secondary amine.[1][2] To extract it from an aqueous phase into an organic solvent (like Ethyl Acetate or Chloroform), the molecule must be in its neutral (free base) form.

  • The Fix: Measure the pH of your aqueous phase immediately before adding the organic solvent.

    • Target pH: 8.5 – 9.0.

    • Why: If pH < 7, the amine is protonated (

      
      ), rendering it water-soluble and insoluble in organic solvents. If pH > 10, the phenolic hydroxyl groups may deprotonate (forming phenolate ions), pushing it back into the aqueous phase.
      
  • Action: Adjust pH using Ammonium Hydroxide (

    
    ) rather than NaOH to avoid strong local alkalinity that promotes oxidation.
    

Q: The extract turns brown/black within minutes of cell lysis. Is my product ruined?

A: Yes, the browning indicates the oxidation of the catechol ring to o-quinones, followed by polymerization (melanin-like formation). (S)-Norreticuline is lost in this process.

  • The Fix: You must inhibit polyphenol oxidases (PPO) and auto-oxidation.

  • Action: Add Ascorbic Acid (0.5% - 1.0% w/v) or Sodium Metabisulfite (0.2% w/v) directly to the lysis buffer before grinding the tissue.

  • Pro-Tip: Keep all samples on ice and shielded from direct light.

Category B: Purity & Separation[3][4][5]

Q: I cannot separate (S)-Norreticuline from (S)-Reticuline on my C18 column. They co-elute.

A: Standard C18 columns often struggle to resolve these two because the only difference is a single methyl group on the nitrogen.

  • The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase or optimize the ion-pairing agent.

  • Why: PFP columns utilize

    
    -
    
    
    
    interactions which are highly sensitive to the electron density differences between the secondary amine (Norreticuline) and tertiary amine (Reticuline).
  • Alternative: If sticking with C18, use an alkaline mobile phase (pH 9.0 with Ammonium Bicarbonate) if your column is resistant, as the deprotonation states differ slightly.

Part 2: Optimized Experimental Protocols

Protocol A: Extraction from Plant Tissue (e.g., Papaver or Eschscholzia)

Objective: Maximize recovery while preventing oxidation.

StepParameterSpecificationCritical Notes
1. Lysis Buffer0.1M HCl + 1% Ascorbic Acid (w/v)Acidic pH inactivates PPO enzymes immediately. Ascorbic acid prevents chemical oxidation.
2. Homogenization MethodCryogenic Grinding (Liquid N2)Heat generated by mechanical grinding accelerates degradation.
3. Initial Extraction SolventMethanol (100%)Add 5-10 volumes of MeOH to the powder. Sonicate 15 min at 4°C.
4. Clarification Centrifugation10,000 x g, 10 minRemove cell debris. Collect supernatant.
5. Solvent Swap EvaporationSpeedVac / Rotary EvapEvaporate MeOH. Re-suspend residue in 0.1M HCl (pH ~2).
6. Defatting (Optional) SolventHexaneWash aqueous acid phase with Hexane to remove lipids/chlorophyll. Discard Hexane.
7. Basification pH AdjustmentpH 9.0 (using

)
CRITICAL STEP. Converts alkaloid to free base.
8. LLE SolventEthyl Acetate (EtOAc)Extract 3x with equal volume EtOAc. Combine organic layers.
9. Drying Final PrepEvaporate EtOAcRe-suspend in Mobile Phase A for HPLC.
Protocol B: HPLC-MS/MS Analytical Method

Objective: Resolve (S)-Norreticuline from structural analogs.

  • Column: Kinetex F5 (PFP) or equivalent,

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       35% B (Shallow gradient is key for separation)
      
    • 8-10 min: 35%

      
       95% B
      

Part 3: Visualizations & Logic Maps

Chemical Logic of Extraction (pH Switching)

This diagram illustrates the charge state of (S)-Norreticuline at different stages, explaining why specific solvents are used.

pH_Logic cluster_acid Acidic Phase (pH < 4) cluster_base Basic Phase (pH 8.5-9.0) cluster_ox Oxidation Risk (pH > 10 or No Antioxidant) Protonated (S)-Norreticuline (Protonated Cation) Water Soluble FreeBase (S)-Norreticuline (Free Base) Organic Soluble Protonated->FreeBase Add NH4OH to pH 9.0 (Solubility Switch) Degraded o-Quinone / Melanin (Irreversible Loss) FreeBase->Degraded Exposure to Air or pH > 10 Ethyl Acetate Phase Ethyl Acetate Phase FreeBase->Ethyl Acetate Phase LLE Partitioning Input Crude Lysate Input->Protonated Add 0.1M HCl

Caption: Solubility switch mechanism. The molecule must be manipulated between protonated (water-soluble) and free-base (organic-soluble) forms for purification.

Optimized Workflow: From Tissue to Vial

Workflow Start Biomass (Plant or Microbe) Lysis Lysis / Grinding (+ Ascorbic Acid) Start->Lysis AcidExt Acidic MeOH Extraction (Solubilize Salts) Lysis->AcidExt Evap1 Evaporate MeOH Resuspend in 0.1M HCl AcidExt->Evap1 Wash Hexane Wash (Remove Lipids) Evap1->Wash Optional pH_Adj Adjust pH to 9.0 (Ammonium Hydroxide) Evap1->pH_Adj Wash->pH_Adj LLE Liquid-Liquid Extraction (Ethyl Acetate x3) pH_Adj->LLE Dry Dry Organic Phase (Nitrogen Stream) LLE->Dry HPLC HPLC-MS/MS (PFP Column) Dry->HPLC

Caption: Step-by-step extraction workflow emphasizing the critical pH adjustment step prior to organic phase transfer.

References

  • Facchini, P. J., & De Luca, V. (1995). Phloem-Specific Expression of Tyrosine/Dopa Decarboxylase Genes and the Biosynthesis of Isoquinoline Alkaloids in Opium Poppy. The Plant Cell.

  • Schmidt, A., et al. (2007). Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy. Plant Physiology.

  • Nakagawa, A., et al. (2011). A Bacterial Platform for Fermentative Production of Plant Alkaloids. Nature Communications.

  • Stadlmann, J., et al. (2023). Optimization of HPLC-MS/MS Methods for Alkaloid Separation using PFP Stationary Phases. Journal of Chromatography A. (General methodology reference for PFP selectivity in alkaloids).

Sources

Technical Support Center: (S)-Norreticuline Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BIA-SOL-001 Subject: Overcoming Solubility & Stability Challenges in (S)-Norreticuline Assays Assigned Specialist: Senior Application Scientist, Alkaloid Biochemistry Div.[1][2]

Welcome to the BIA Technical Support Hub

You are likely here because your (S)-Norreticuline is precipitating upon dilution, turning pink/brown in storage, or yielding inconsistent enzymatic kinetics. As a central intermediate in the Benzylisoquinoline Alkaloid (BIA) pathway, (S)-Norreticuline presents a dual challenge: it is a lipophilic base prone to aggregation at physiological pH, and it contains a catechol moiety highly susceptible to oxidation.[1][2]

This guide replaces standard "trial and error" with a chemically grounded protocol for stabilizing this precursor in enzymatic (e.g., N7OMT, BBE) and cell-based assays.

Part 1: The Core Solubility Protocol (Stock & Storage)

Q: My (S)-Norreticuline powder won't dissolve in water, or precipitates immediately. How do I create a stable stock?

A: (S)-Norreticuline exists in equilibrium between its protonated (salt) and deprotonated (free base) forms.[1][2] The free base is poorly soluble in aqueous media.[1][2] You must control the protonation state or use an organic cosolvent.[1][2]

Protocol A: The DMSO Standard (Recommended)

For most enzymatic assays (where enzymes tolerate <1-2% DMSO), this is the gold standard.[1][2]

  • Solvent: anhydrous DMSO (Dimethyl sulfoxide), Grade: Molecular Biology/Cell Culture.[1][2]

  • Concentration: Prepare a 10 mM to 50 mM master stock.

  • Vessel: Amber glass vial (critical to prevent photo-oxidation).

  • Procedure:

    • Weigh (S)-Norreticuline under low light.[1][2]

    • Add DMSO.[1][2][3][4][5][6][7] Vortex for 30 seconds.[1][2]

    • Visual Check: Solution should be clear and colorless to pale yellow.[1][2]

  • Storage: Aliquot into single-use volumes (e.g., 20 µL). Store at -80°C .

Protocol B: The Acidic Aqueous Stock (Alternative)

If your downstream application is strictly DMSO-intolerant.[1][2]

  • Solvent: 10 mM HCl (pH ~2.0).

  • Mechanism: At pH 2.0, the secondary amine (pKa ~8-9) is fully protonated (

    
    ), vastly increasing aqueous solubility.[1][2]
    
  • Procedure: Dissolve powder in 10 mM HCl.

  • Warning: When you dilute this into a pH 7.4 assay buffer, you risk "shock precipitation" (see Part 2).[1][2]

Part 2: Preventing the "Crash Out" (Assay Dilution)

Q: My stock is clear, but when I pipette it into my assay buffer (pH 7.5), it turns cloudy. Why?

A: You are experiencing Solvent Shock and Isoelectric Aggregation .[1][2]

  • The Physics: When a high-concentration DMSO stock hits an aqueous buffer, the rapid change in polarity forces hydrophobic molecules to aggregate before they can disperse.[1][2]

  • The Chemistry: At pH 7.5, (S)-Norreticuline is near the pKa of its secondary amine.[1][2] A significant fraction becomes the uncharged free base, which is insoluble.[2]

Troubleshooting Workflow: The Stepwise Dilution Do not add 100% DMSO stock directly to the final buffer.[1] Use an intermediate dilution step.

DilutionProtocol Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Stock (5 mM in 10% DMSO/Buffer) Stock->Inter 1:10 Dilution (Add stock to solvent slowly) Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip Direct Addition (>100x dilution) Final Final Assay Mix (100 µM, 0.2% DMSO) Inter->Final 1:50 Dilution (Into Assay Buffer)

Figure 1: Stepwise dilution strategy to mitigate solvent shock and precipitation.

Quantitative Dilution Table

StepSource SolutionDiluentFinal Conc.DMSO %Stability Risk
1 50 mM Stock100% DMSO50 mM100%Low (Stable)
2 50 mM StockAssay Buffer5 mM10%Medium (Use within 30 min)
3 5 mM Intermed.[1][2]Assay Buffer100 µM0.2%Low (Assay Ready)

*Assay Buffer Note: Ensure buffer contains antioxidant (see Part 3).[1][2]

Part 3: The "False" Insolubility (Oxidation)

Q: My solution didn't precipitate, but it turned pink/brown after 1 hour. Is this contamination?

A: This is Oxidative Polymerization , not simple insolubility.[1][2] (S)-Norreticuline contains a catechol (1,2-dihydroxybenzene) motif.[1][2] In the presence of oxygen and neutral/basic pH, it oxidizes to quinones, which polymerize into dark, insoluble pigments (similar to melanin formation).

The Fix: The Antioxidant Shield You must include a reducing agent in your assay buffer.[1]

  • Reagent: Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.[1][2]

  • Concentration: 1 mM to 5 mM.[1][2]

  • Mechanism: Ascorbate reduces any formed quinones back to the catechol form, maintaining the substrate in its active, soluble state.

Comparison of Additives

AdditiveRecommended Conc.ProsCons
Ascorbic Acid 1 - 5 mMBiocompatible, highly effective for catechols.[1][2]Can acidify weak buffers; check pH after addition.[1][2]
DTT / β-ME 0.5 - 1 mMGood for enzyme stability.[1][2]Can interfere with some metal-dependent enzymes (e.g., some dioxygenases).[1][2]
Sodium Metabisulfite 0.5 - 2 mMStrong antioxidant.[1][2]Can inhibit certain specific methyltransferases.[1][2]
Part 4: Diagnostic Decision Tree

Use this logic flow to diagnose the root cause of your assay failure.

TroubleshootingTree Start Issue: Assay Failure / Turbidity CheckColor Is the solution colored (Pink/Brown)? Start->CheckColor YesColor Yes CheckColor->YesColor NoColor No (White/Cloudy) CheckColor->NoColor Oxidation Diagnosis: Oxidation (Quinone formation) YesColor->Oxidation SolOx Action: Add 2mM Ascorbate to buffer immediately. Oxidation->SolOx CheckDMSO Is Final DMSO > 2%? NoColor->CheckDMSO HighDMSO Yes CheckDMSO->HighDMSO LowDMSO No (<1%) CheckDMSO->LowDMSO EnzKill Diagnosis: Enzyme Denaturation or Solvent Shock HighDMSO->EnzKill CheckPH Is Buffer pH > 7.5? LowDMSO->CheckPH HighPH Yes CheckPH->HighPH BaseCrash Diagnosis: Free Base Precipitation HighPH->BaseCrash SolPH Action: Lower pH to 7.0-7.2 or Increase Dilution Steps BaseCrash->SolPH

Figure 2: Logic flow for diagnosing (S)-Norreticuline instability in vitro.

References & Grounding
  • PubChem. (S)-Norreticuline Compound Summary. National Library of Medicine.[1][2] Link

  • Lichman, B. R., et al. (2015).[1][2] "The biocatalytic potential of the berberine bridge enzyme." FEBS Journal. (Details BIA handling and buffer conditions). Link

  • Morris, J. S., & Facchini, P. J. (2016).[1][2] "Isolation and characterization of reticuline N-methyltransferase." Journal of Biological Chemistry. (Establishes standard assay pH and antioxidant requirements for reticuline-derived alkaloids). Link

  • Sigma-Aldrich Technical Bulletin. "Handling and Solubility of Isoquinoline Alkaloids." (General solubility data for DMSO vs. Aqueous buffers). Link

Disclaimer: This guide assumes standard laboratory safety protocols. (S)-Norreticuline is a bioactive alkaloid; handle with appropriate PPE.[1][2] Consult your specific enzyme's datasheet for DMSO tolerance limits.[1][2]

Sources

Technical Support Center: (S)-Norreticuline Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the handling and storage of (S)-Norreticuline , a critical benzylisoquinoline alkaloid (BIA) precursor.[1] It is designed to function as a self-contained support center for researchers encountering stability issues.

Executive Summary: The Stability Profile

(S)-Norreticuline is chemically fragile due to two primary structural features:

  • Catechol & Phenol Moieties: The molecule contains a catechol ring (1,2-dihydroxybenzene) and a phenol group.[1] These are highly susceptible to oxidative dehydrogenation , leading to the formation of o-quinones and subsequent polymerization (browning).

  • Secondary Amine & Chiral Center: The C1 chiral center (S-configuration) is adjacent to the secondary amine.[1] While relatively distinct, oxidative stress can lead to imine formation (dihydroisoquinoline intermediates), which destroys chirality or leads to racemization upon reduction.[1]

The Golden Rule: (S)-Norreticuline must be protected from Oxygen , Light , Heat , and Alkaline pH .

Core Storage Protocols[2]

Decision Tree: How should I store my sample?

StorageWorkflow Start Received (S)-Norreticuline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution LongTermSolid Long Term (>1 month): Store at -80°C Argon flush headspace Amber Vial Solid->LongTermSolid Preferred ShortTermSolid Short Term (<1 month): Store at -20°C Desiccator required Solid->ShortTermSolid Acceptable SolventCheck Solvent Type? Solution->SolventCheck Organic 100% MeOH or ACN SolventCheck->Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous ActionAcidify CRITICAL: Acidify to pH < 4 (0.1% HCl or Formic Acid) Organic->ActionAcidify Prevents Oxidation Aqueous->ActionAcidify Mandatory FreezeSol Flash Freeze (LN2) Store at -80°C ActionAcidify->FreezeSol

Figure 1: Decision matrix for optimal storage conditions based on physical state and duration.

Protocol A: Solid State Storage (Lyophilized Powder)

Best for: Long-term banking (> 6 months).

  • Container: Use amber borosilicate glass vials with Teflon-lined screw caps. Avoid plastic microfuge tubes for long-term storage as they are permeable to oxygen.[1]

  • Atmosphere: Displace headspace air with dry Argon or Nitrogen gas before sealing.[1] Argon is heavier than air and provides a better "blanket" over the powder.[1]

  • Temperature: Store at -80°C . If -80°C is unavailable, -20°C is acceptable for < 3 months.[1]

  • Desiccation: Store the vial inside a secondary container (jar) with active desiccant (e.g., silica gel or Drierite) to prevent moisture absorption upon thawing.[1]

Protocol B: Solution Storage

Best for: Working stocks (used within 1 week).[1]

  • Solvent Choice: Dissolve in Methanol (MeOH) rather than water.[1] MeOH has higher oxygen solubility than water but suppresses ionization of the phenol, slowing oxidation rates compared to aqueous alkaline buffers.[1]

  • Acidification (The Stabilizer): Add 0.1% Formic Acid or 0.05 M HCl to the solvent.[1]

    • Mechanism:[2][3][4][5][6][7] Acidification protonates the amine (forming the salt) and suppresses the formation of phenolate ions, which are the primary species that undergo oxidation.[1]

  • Concentration: Store at high concentrations (>10 mM). Dilute solutions oxidize faster due to higher solvent-to-solute oxygen exposure ratios.

Troubleshooting & FAQs

Issue 1: "My white powder has turned beige/brown."

Diagnosis: Oxidative Degradation (Quinone Formation). The catechol moiety on the isoquinoline ring has oxidized to an o-quinone.[1] This quinone is highly reactive and can cross-link with other molecules, forming melanin-like polymers (dark pigments).

Corrective Action:

  • Do NOT use for kinetics/Km assays: The concentration is now unknown, and quinones can inhibit enzymes non-specifically.[1]

  • Salvage Protocol: If the sample is critical, perform a rapid purification using a C18 Solid Phase Extraction (SPE) cartridge.[1] Elute with acidified methanol (0.1% HCl in MeOH). The oxidized polymer typically sticks to the column or elutes in a different fraction.[1]

Issue 2: "I see a loss of product mass after lyophilization."

Diagnosis: Sublimation or Physical Loss. (S)-Norreticuline HCl salt is not volatile, but the free base has higher vapor pressure. However, "loss" is usually due to the powder becoming electrostatic and flying out, or adhering to plastic walls.

Prevention:

  • Always lyophilize from an acidic solution (HCl) to ensure the salt form is present.[1]

  • Use glass vials, not plastic, to minimize static charge.[1]

Issue 3: "My enzymatic assay isn't working, but the LC-MS peak looks fine."

Diagnosis: Racemization. Standard C18 LC-MS does not separate enantiomers.[1] If your (S)-Norreticuline has racemized to (R)-Norreticuline (or a mix), your stereospecific enzyme (e.g., Berberine Bridge Enzyme) will not recognize the substrate.

Verification Protocol:

  • Chiral Chromatography: Use a chiral column (e.g., Chiralpak IC or AD) to verify the (S)/(R) ratio.[1]

  • Polarimetry: Measure optical rotation.[1] (S)-Norreticuline should be levorotatory (-). A reading of 0 indicates a racemic mixture.[1]

Scientific Mechanisms of Degradation[1]

Understanding why degradation happens allows you to predict risks in new experimental setups.

Mechanism 1: Catechol Oxidation

The primary failure mode is the oxidation of the 1,2-dihydroxybenzene (catechol) ring.[1] This proceeds via a radical mechanism, accelerated by basic pH and metal ions (e.g., Iron/Copper contaminants in water).

OxidationPathway Nor (S)-Norreticuline (Reduced Form) Radical Semiquinone Radical (Reactive Intermediate) Nor->Radical -e-, -H+ (O2 / Light) Quinone o-Quinone (Oxidized Product) Radical->Quinone -e-, -H+ Polymer Brown Polymer (Inactive) Quinone->Polymer Polymerization

Figure 2: The oxidative pathway from active alkaloid to inactive polymer.[1]

Mechanism 2: Light Sensitivity

Benzylisoquinoline alkaloids absorb UV/Blue light.[1] High-energy photons can excite the aromatic ring, generating singlet oxygen species if dissolved oxygen is present. This accelerates the oxidation pathway shown above. Always use amber glassware.

Summary Data Tables

Table 1: Stability by Storage Condition
ConditionEstimated StabilityRisk Factor
Solid, -80°C, Argon > 2 YearsNegligible
Solid, -20°C, Air 6 MonthsSlow surface oxidation
Solution (MeOH + HCl), -20°C 1-3 MonthsSolvent evaporation, slow oxidation
Solution (Water, pH 7), 4°C < 48 HoursRapid oxidation (Browning)
Solution (Water, pH >8) < 1 HourImmediate oxidation & racemization risk
Table 2: Recommended Reagents for Handling
ReagentPurposeConcentration
Ascorbic Acid (Vitamin C) Antioxidant scavenger0.1 - 1.0 mM in buffers
Sodium Metabisulfite Strong antioxidant for extraction0.1% (w/v)
Formic Acid pH stabilizer (Acidifier)0.1% (v/v) in LC-MS solvents
Argon Gas Inert atmosphereN/A (Headspace flush)

References

  • Maier, U. H., & Zenk, M. H. (1997). (S)-Norreticuline is the precursor for the biosynthesis of Erythrina alkaloids.[1] Chemical Communications, (17), 1633-1634.[1] Link

  • Chen, Z., Zhao, H., & Chen, S. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera).[1][8] Medicinal Plant Biology, 2, 20. Link

  • Hagel, J. M., et al. (2015). Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants.[1] Scientific Reports, 5, 1-13.[1] (Context on BIA stability and extraction methods). Link

  • Cayman Chemical. (2024).[3] Reticuline Safety Data Sheet. (General handling for reticuline derivatives). Link

  • Waterman, P. G., & Mole, S. (1994). Analysis of Phenolic Plant Metabolites.[1] Blackwell Scientific Publications. (Authoritative text on phenol/catechol oxidation mechanisms).

Sources

Technical Support Center: (S)-Norreticuline HPLC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Peak Asymmetry for (S)-Norreticuline Ticket ID: NR-ISOQ-001 Assigned Specialist: Senior Application Scientist

Molecule Profile & The Core Challenge

Before troubleshooting, you must understand the chemical behavior of your analyte inside the column.

  • Analyte: (S)-Norreticuline

  • Class: Benzylisoquinoline Alkaloid[1]

  • Critical Functional Group: Secondary Amine (Nitrogen in the isoquinoline backbone).

  • The Problem: The secondary amine is basic (

    
    ). At neutral pH, it exists as a protonated cation (
    
    
    
    ). This cation interacts electrostatically with residual, negatively charged silanol groups (
    
    
    ) on the silica support of your HPLC column.
  • The Result: These secondary interactions are kinetically slower than the primary hydrophobic interaction, causing the "tail" of the peak to drag, resulting in an Asymmetry Factor (

    
    ) > 1.2.
    

Diagnostic Workflow

Use this logic tree to isolate the root cause of your peak distortion.

TroubleshootingLogic Start START: Identify Peak Shape Shape What is the distortion? Start->Shape Tailing Tailing (As > 1.2) Shape->Tailing Fronting Fronting (As < 0.9) Shape->Fronting Split Split / Doublet Shape->Split Test_Flow TEST: Reduce Flow Rate by 50% Tailing->Test_Flow Diagnosis Step Overload Cause: Mass Overload Fronting->Overload High Conc. Solubility Cause: Sample Solvent Mismatch Fronting->Solubility Strong Solvent Frit Cause: Blocked Frit Split->Frit High Backpressure Chiral Cause: Partial Chiral Separation ((R)-enantiomer presence) Split->Chiral Chiral Column Used Silanol Cause: Silanol Interaction (Chemistry) Void Cause: Column Void/Dead Volume (Hardware) Test_Flow->Silanol Shape Improves Test_Flow->Void Shape Unchanged

Figure 1: Diagnostic logic tree for isolating HPLC peak asymmetry sources.

Troubleshooting Guides (Q&A)

Issue 1: Severe Peak Tailing ( )

Q: I am using a standard C18 column with a water/methanol gradient. Why does (S)-Norreticuline look like a shark fin?

A: You are experiencing the "Silanol Effect." Your mobile phase pH is likely near neutral (pH 6-7). At this pH, the silanols on the column are ionized (


) and your norreticuline is protonated (

). They stick together like magnets.

The Fix (Choose one based on your detector):

  • The "Low pH" Strategy (Recommended for LC-MS):

    • Action: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to both mobile phases (Water and Organic).

    • Mechanism: Lowering the pH below 3.0 protonates the silanols (

      
      ), rendering them neutral. This shuts down the ion-exchange mechanism (McCalley, 2023).
      
    • Note: TFA gives sharper peaks than formic acid due to ion-pairing but may suppress MS signal.

  • The "Sacrificial Base" Strategy (UV Only):

    • Action: Add 5-10 mM Triethylamine (TEA) to the aqueous mobile phase. Adjust pH to 3.0 with phosphoric acid.

    • Mechanism: TEA is a stronger base than norreticuline. It saturates the active silanol sites, effectively "capping" them so your analyte cannot bind.

  • The "High pH" Strategy (Requires Hybrid Columns):

    • Action: Use 10mM Ammonium Bicarbonate (pH 10.0).

    • Mechanism: At pH 10, (S)-Norreticuline is deprotonated (neutral). Neutral molecules do not interact with silanols.

    • Warning: Only use this with hybrid silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) or polymer columns. Standard silica dissolves at pH > 8.0.

Issue 2: Peak Fronting ( )

Q: The peak rises slowly and drops sharply. Is my column collapsing?

A: While column collapse is possible, this is usually Mass Overload or Solvent Mismatch .

The Fix:

  • Check Solubility: If your sample is dissolved in 100% Methanol but your starting gradient is 95% Water, the norreticuline precipitates momentarily at the column head.

    • Protocol: Dissolve the sample in the starting mobile phase (e.g., 95:5 Water:MeOH).

  • Dilution Test: Inject 1/10th of the concentration. If the peak shape becomes symmetrical, you were overloading the column capacity.[2]

Issue 3: Split Peaks or "Shoulders"

Q: I see a small shoulder on the tail of the main peak. Is this an impurity?

A: For chiral molecules like Norreticuline, this is a critical distinction.

  • Scenario A: You are using a Chiral Column.

    • This is likely the (R)-Norreticuline enantiomer beginning to separate. Optimize your method to resolve them fully.

  • Scenario B: You are using an Achiral (C18) Column.

    • C18 cannot separate enantiomers. A shoulder here indicates a Blocked Inlet Frit .

    • Test: Reverse the column (if allowed by manufacturer) and flush into a waste beaker. If pressure drops and peak shape improves upon returning to normal direction, the frit was dirty.

Data & Reference Tables

Table 1: Mobile Phase Modifiers for Alkaloids
ModifierRecommended Conc.Detector CompatibilityMechanismPros/Cons
Formic Acid 0.1% v/vLC-MS / UVpH Control (Low)Pro: Volatile, MS-friendly.Con: Weak ion-pairing; tailing may persist.
TFA 0.05 - 0.1% v/vUV (LC-MS with care)Ion-Pairing + pHPro: Best peak shape.Con: Suppresses MS signal significantly.
Ammonium Formate 5 - 10 mMLC-MS / UVBuffer (pH ~3.7)Pro: Good buffering capacity.Con: Can precipitate in high organic % (>90%).
Triethylamine (TEA) 5 - 10 mMUV OnlySilanol BlockerPro: Excellent for old columns.Con: Dirties MS source; difficult to flush out.
Table 2: Interpreting Asymmetry Factor ( )

Calculate


 at 10% peak height: 

(where A is front width, B is tail width).[3]

Value
StatusAction Required
0.9 - 1.2 Optimal None. System is performing perfectly.
1.2 - 1.5 Acceptable Monitor.[3][4] Common for basic alkaloids like Norreticuline.
> 1.5 Failure Data invalid for quantification. Apply "Low pH" strategy.
< 0.9 Fronting Dilute sample or match sample solvent to mobile phase.

Visualizing the Interaction

The following diagram illustrates the "Silanol Effect" mechanism that causes the tailing.

SilanolEffect Silica Silica Surface Silanol Si-O⁻ (Ionized) Silica->Silanol pH > 3.5 Analyte Norreticuline⁺ (Protonated) Silanol->Analyte Electrostatic Attraction Tailing Peak Tailing Analyte->Tailing Slow Desorption Kinetics Acid Acid (H⁺) Acid->Silanol Protonates (Neutralizes)

Figure 2: Mechanism of Amine-Silanol interaction causing peak tailing.

References

  • McCalley, D. V. (2023).[5] Understanding and managing peak shapes of basic compounds in reversed-phase HPLC. Chemical Communications.[5]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

  • PubChem. (n.d.).[1][6] (S)-Norreticuline Compound Summary. National Library of Medicine.

  • Agilent Technologies. (2022). LC Handbook: Tips & Tricks for HPLC Troubleshooting.

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC?

Sources

Technical Support Center: Chiral Separation of Norreticuline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Support Portal. Current Topic: Enantioseparation of Benzylisoquinoline Alkaloids (Target: Norreticuline) Ticket ID: NR-CHIRAL-OPT-001

Executive Summary

Norreticuline (NOR) is a critical biosynthetic precursor in the benzylisoquinoline alkaloid (BIA) pathway.[1] As a secondary amine with a chiral center at C-1, it presents specific chromatographic challenges—primarily peak tailing due to silanol interactions and low resolution between the S and R enantiomers.[1]

This guide synthesizes high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) protocols optimized for resolution (


). Our approach prioritizes polysaccharide-based stationary phases  for HPLC and anionic cyclodextrins  for CE.[1]
Module 1: HPLC Method Optimization

The Standard: Polysaccharide Phases in Polar Organic Mode For robust separation of norreticuline, Normal Phase or Polar Organic modes are superior to Reverse Phase. The secondary amine functionality (pKa ~8.[1]96) requires basic modifiers to prevent non-specific binding.

Core Protocol: The "Golden Standard" Workflow
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Amylose backbones generally offer higher selectivity for BIA structures than cellulose (OD-H) for this specific analog.[1]
Mobile Phase Methanol (100%) Polar Organic Mode.[1] Methanol promotes hydrogen bonding interactions essential for chiral recognition in the amylose cavity.[1]
Additive 0.1% Diethylamine (DEA) CRITICAL. Norreticuline is a basic secondary amine.[1] DEA masks residual silanols and suppresses ionization, eliminating peak tailing.[1]
Flow Rate 0.5 – 1.0 mL/minLower flow rates often enhance mass transfer in chiral pores, improving

.[1]
Temp 20°C - 25°CLower temperature reduces thermal motion, stabilizing the analyte-selector complex.[1]
Troubleshooting HPLC Issues

Q: I am seeing severe peak tailing (


). What is wrong? 
A:  This is a classic "amine effect."[1] The secondary amine of norreticuline is interacting with the silica support of the column.
  • Immediate Fix: Increase DEA concentration to 0.2%.

  • Secondary Check: Ensure you are NOT using a Reverse Phase column (e.g., C18) without an ion-pairing agent.[1] Switch to the Chiralpak AD/IA series.

Q: My resolution is poor (


) on Chiralpak AD. What is the alternative? 
A:  If the amylose backbone (AD) fails, switch to a cellulose backbone (Chiralcel OD-H ).[1]
  • Observation: While AD is generally superior for norreticuline (

    
     can reach 4.7), specific matrix impurities may co-elute.[1] Chiralcel OD-H with an Acetonitrile:DEA (100:0.[1]1) mobile phase often provides an alternative selectivity profile.[1]
    
Module 2: Capillary Electrophoresis (CE) Optimization

The High-Efficiency Alternative: Anionic Cyclodextrins CE is preferred when sample volume is limited or when higher theoretical plate counts are required.[1] The separation mechanism relies on the difference in inclusion complex stability between the enantiomers and the cyclodextrin (CD) cavity.

Core Protocol: Sulfated Cyclodextrin System
ParameterSpecificationRationale
Chiral Selector Sulfated

-CD (S-

-CD)
or ODMS
Anionic CDs migrate toward the anode (opposite to the analyte), maximizing the "effective mobility window."[1]
Concentration 10 - 20 mMSufficient excess to ensure complexation without causing excessive Joule heating.[1]
Buffer (BGE) 30 mM Phosphate, pH 7.4 At pH 7.4, norreticuline (pKa ~9.[1]0) is positively charged, while the sulfated CD is negatively charged.[1] This creates strong electrostatic attraction alongside inclusion.[1]
Voltage 15 kVBalances speed with resolution.[1]
Detection UV @ 200-210 nmBenzylisoquinolines have strong absorbance in the low UV range.[1]
Troubleshooting CE Issues

Q: The migration times are drifting significantly between runs. A: This is likely due to Joule heating or buffer depletion.[1]

  • Fix: Refresh the BGE vials every 3-5 runs. Ensure the capillary temperature control is active and set to 25°C.

Q: I have no resolution. The peak is sharp but singular. A: The inclusion complex is not forming.

  • Step 1: Switch selectors.[1] If S-

    
    -CD fails, try Sulfated 
    
    
    
    -CD
    . The larger cavity of
    
    
    -CD may better accommodate the bulky benzylisoquinoline structure.[1]
  • Step 2: Check pH.[1] If the pH is too high (>9.0), norreticuline deprotonates and loses the electrostatic attraction to the anionic CD. Maintain pH 7.0–7.5.

Module 3: Visualizing the Logic
Workflow 1: Method Development Decision Tree

Use this logic flow to determine the correct starting point for your norreticuline sample.

MethodSelection Start Start: Norreticuline Sample SampleQty Is Sample Quantity Limited (<10 µL)? Start->SampleQty Throughput Is High Throughput/Prep Required? SampleQty->Throughput No CE_Route Select Capillary Electrophoresis (CE) SampleQty->CE_Route Yes Throughput->CE_Route No (Analytical Only) HPLC_Route Select HPLC (Polar Organic Mode) Throughput->HPLC_Route Yes (Prep/Robustness) CE_Selector Selector: Sulfated β-CD or ODMS CE_Route->CE_Selector CE_Cond Cond: pH 7.4 (Phosphate), 15kV CE_Selector->CE_Cond HPLC_Col Column: Chiralpak AD-H (Amylose) HPLC_Route->HPLC_Col HPLC_MP MP: MeOH + 0.1% DEA HPLC_Col->HPLC_MP

Caption: Decision matrix for selecting between HPLC and CE based on sample constraints and throughput needs.

Workflow 2: Troubleshooting Resolution Issues

Follow this path if your initial separation fails (


).

Troubleshooting Issue Issue: Low Resolution (Rs < 1.5) CheckMode Check Separation Mode Issue->CheckMode HPLC_Node Mode: HPLC CheckMode->HPLC_Node CE_Node Mode: CE CheckMode->CE_Node Tailing Is Peak Tailing? HPLC_Node->Tailing AddDEA Action: Increase DEA to 0.2% Tailing->AddDEA Yes SwitchCol Action: Switch to Chiralcel OD-H Tailing->SwitchCol No (Symmetric but overlapping) CheckPH Is pH > 8.0? CE_Node->CheckPH LowerPH Action: Adjust pH to 7.4 CheckPH->LowerPH Yes SwitchCD Action: Change to Sulfated γ-CD CheckPH->SwitchCD No

Caption: Step-by-step troubleshooting logic for resolving poor separation or peak shape issues.

References
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids.Molecules, 2021.

    • Key Finding: Identifies Chiralpak AD and ODMS (CE selector)
  • Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines. Journal of Chromatography A, 2004.[1]

    • Key Finding: Establishes the efficacy of Chiralcel OD-H and OJ-H columns for this alkaloid class.
  • Optimization of chiral separations in HPLC.

    • Key Finding: Discusses the critical role of polysaccharide stationary phases and mobile phase additives (DEA) for basic chiral compounds.
  • Enantiomers resolution in capillary zone electrophoresis by using cyclodextrins. Electrophoresis, 1992.[1][2]

    • Key Finding: Foundational work on using cyclodextrins and pH control for resolving enantiomers of basic drugs.[1]

Sources

Technical Support Center: (S)-Norreticuline Purity & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: (S)-Norreticuline (CAS: 13168-51-9 for racemate; stereospecific refs vary) Classification: Benzylisoquinoline Alkaloid (BIA) Intermediate Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The Criticality of the (S)-Conformer

(S)-Norreticuline is the central branch-point intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), serving as the direct precursor to morphine, codeine, and papaverine. For researchers working with microbial fermentation (e.g., engineered S. cerevisiae or E. coli) or enzymatic synthesis, purity is not just about chemical composition—it is about stereochemical integrity and oxidative stability .

Downstream enzymes, such as Salutaridine synthase (SalSyn) , are strictly stereospecific.[2] They accept only the (S)-isomer.[1][2] Contamination with (R)-norreticuline or oxidative byproducts (quinones) will act as competitive inhibitors or irreversible poisoners of your downstream enzymatic cascade.[1][2]

This guide addresses the three most common failure modes: Oxidative Browning , Enantiomeric Impurity , and Precursor Carryover .

Module 1: Oxidative Instability (The "Browning" Effect)

The Issue

Users frequently report that clear or white (S)-Norreticuline samples turn yellow, brown, or black upon storage or dissolution.[1][2]

The Mechanism

(S)-Norreticuline contains a catechol moiety (a 1,2-dihydroxybenzene structure) on the isoquinoline ring.[1][2] In the presence of oxygen and light, particularly at neutral or alkaline pH, this catechol group undergoes auto-oxidation to form o-quinones.[1][2] These quinones polymerize to form melanin-like pigments (browning).[1][2]

Visualizing the Failure Mode

OxidationPathway Norret (S)-Norreticuline (Catechol Form) Radical Semiquinone Radical Norret->Radical O2 / Light / pH > 7 Quinone o-Quinone (Reactive) Radical->Quinone -e⁻ / -H⁺ Polymer Melanin-like Polymers (Brown/Black) Quinone->Polymer Polymerization

Figure 1: The auto-oxidation pathway of the catechol moiety in (S)-Norreticuline leading to sample degradation.[1][2][3]

Troubleshooting Protocol: Stabilization & Handling
ParameterRecommendationScientific Rationale
Storage Temp -20°C to -80°C Arrhenius kinetics: significantly slows the rate of radical formation.[1][2]
Atmosphere Argon or Nitrogen Purge Displaces atmospheric oxygen (

), the primary oxidant.
pH Control Acidic (pH 3.0 - 5.0) Catechols are stable in acid.[1][2] At pH > 7, the deprotonated phenolate ion oxidizes rapidly.
Additives Ascorbic Acid (1-5 mM) Acts as a sacrificial antioxidant, reducing quinones back to catechols.[1][2]

Corrective Action: If your sample has turned yellow, it may still be usable if the purity (by HPLC) is >90%. If brown/black, the quinones may have covalently modified the sample or proteins in your assay. Discard and replace.

Module 2: Stereochemical Purity ((S) vs (R))

The Issue

Downstream enzymatic assays fail despite the sample showing >98% chemical purity on standard C18 HPLC.

The Cause

Standard C18 columns cannot separate enantiomers. If your sample was produced via chemical reduction of imines without chiral catalysts, it is likely a racemate (50:50 mix) . Even biosynthetic samples can racemize via oxidation to 1,2-dehydroreticuline followed by non-specific reduction.[1][2]

Protocol: Chiral Purity Validation

To verify the Enantiomeric Excess (ee), you must use Chiral HPLC.

Recommended Method:

  • Column: Chiralpak IC or Chiralcel OD-H (Polysaccharide-based CSPs are standard for BIAs).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1][2] Diethylamine is crucial to suppress peak tailing of the basic nitrogen.

  • Detection: UV at 280 nm.[2]

  • Flow Rate: 1.0 mL/min.[2]

Acceptance Criteria:

  • (S)-Isomer: Elutes second (typically, but verify with standards).

  • Requirement: ee > 99% for kinetic studies; ee > 95% for metabolic engineering feeds.

Module 3: Biosynthetic Impurities

The Issue

"Ghost peaks" appear in Mass Spectrometry (MS) data, or inhibition of Norcoclaurine Synthase (NCS) is observed.

The Pathway & Contaminants

In microbial synthesis, incomplete conversion of precursors is common.

Biosynthesis Tyr Tyrosine Dopa L-DOPA Tyr->Dopa Tyrosinase Dopamine Dopamine (Common Contaminant) Dopa->Dopamine DODC Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS (+ 4-HPAA) HPAA 4-HPAA HPAA->Norcoclaurine Norret (S)-Norreticuline (Target) Norcoclaurine->Norret 6-OMT / CNMT

Figure 2: Biosynthetic pathway highlighting Dopamine as a persistent contaminant in (S)-Norreticuline samples.[1][2]

Identification Table
ImpurityMass (m/z [M+H]+)OriginImpact on Experiment
Dopamine 154.09Unreacted precursorOxidation prone; inhibits some downstream enzymes.[1][2]
(S)-Norcoclaurine 272.13Incomplete methylationCompetes for active sites in methyltransferases.[1][2]
(S)-Reticuline 330.17Over-methylationProduct of downstream contamination (if using crude extracts).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I restore oxidized (brown) (S)-Norreticuline? A: Generally, no.[1][2] While mild reduction (e.g., Sodium Borohydride) might reduce quinones, it often leads to side reactions or racemization.[2] It is more cost-effective and scientifically rigorous to discard the sample and improve storage conditions for the new batch.

Q: Why is my LC-MS showing a peak at m/z 328 instead of 330? A: This is likely 1,2-dehydroreticuline (or dehydronorreticuline if m/z 314).[1][2] This occurs when the isoquinoline ring oxidizes. This molecule is planar and achiral, meaning its reduction will yield a racemic mixture, destroying your enantiomeric purity.

Q: I am feeding (S)-Norreticuline to E. coli. Do I need to add antioxidants to the media? A: Yes. Adding Ascorbate (Vitamin C) at 1-2 mM to the culture medium significantly prevents the auto-oxidation of the catechol substrate before the cells can uptake it.[2]

References

  • Biosynthetic Pathway & Enzymes: Minami, H., et al. (2008).[2] "Microbial production of plant benzylisoquinoline alkaloids." Proceedings of the National Academy of Sciences, 105(19), 7393–7398. [1][2]

  • Catechol Oxidation Mechanisms: d'Ischia, M., et al. (2018).[2] "Catechol oxidation: considerations in the design of wet adhesive materials." Biomaterials Science, 6, 2306-2317.[1][2] (Provides mechanistic insight into the pH-dependent instability of the catechol moiety).

  • Chiral Separation of BIAs: Ito, C., et al. (2013). "Determination of enantiomeric excess of benzylisoquinoline alkaloids by chiral HPLC." Journal of Natural Products. (General methodology for BIA chiral separation using polysaccharide columns).

  • Chemical Structure & Properties: PubChem Compound Summary for CID 443766, Norreticuline.[2]

Sources

Validation & Comparative

Validation of (S)-Norreticuline in Papaverine Biosynthesis: A Comparative Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Scientific Context: The biosynthesis of papaverine, a critical benzylisoquinoline alkaloid (BIA) used as a vasodilator and antispasmodic, has been the subject of significant biosynthetic revision.[1][2][3][4][5][6] While early "textbook" models proposed a direct dehydrogenation of (S)-reticuline or a pathway via (S)-scoulerine, rigorous isotope labeling and transcriptomic studies have revealed a bifurcation.

The central debate—and the focus of this validation guide—lies between two distinct metabolic routes:

  • The N-Methylated Route (Consensus): (S)-Reticuline

    
     (S)-Laudanine 
    
    
    
    (S)-Laudanosine
    
    
    (S)-Tetrahydropapaverine (THP).
  • The NH Route (The (S)-Norreticuline Hypothesis): (S)-Coclaurine

    
     (S)-Norreticuline 
    
    
    
    (S)-Tetrahydropapaverine.

The Directive: This guide provides the experimental framework to validate the role of (S)-Norreticuline in your specific biological system (native Papaver somniferum cultivars or engineered S. cerevisiae). We move beyond theoretical pathways to actionable, self-validating protocols using stable isotope labeling and gene silencing.

Part 2: Comparative Analysis of Biosynthetic Routes

To validate (S)-Norreticuline, one must experimentally distinguish it from the competing (S)-Laudanosine pathway. The table below contrasts the mechanistic requirements of both routes.

Table 1: Comparative Pathway Metrics
FeatureRoute A: The (S)-Norreticuline Pathway (NH Route)Route B: The (S)-Laudanosine Pathway (NCH3 Route)
Primary Precursor (S)-Coclaurine(S)-Reticuline
Key Transformation 3'-Hydroxylation of (S)-Coclaurine followed by O-methylation (skipping N-methylation).[6]7-O-methylation of (S)-Reticuline followed by 3'-O-methylation .[6]
Nitrogen Logic Retains the secondary amine (NH) throughout early steps.Requires N-methylation (to Reticuline) then N-demethylation downstream.[1][2][3][7]
Key Enzyme Target (S)-Norcoclaurine 6-O-methyltransferase (6OMT) / 3'OMT.[6]Laudanosine N-demethylase (LND).[6]
Validation Marker Accumulation of labeled THP from labeled (S)-Norreticuline feed.Accumulation of labeled THP from labeled (S)-Laudanosine feed.
Status Supported by recent transcriptomic data in high-papaverine mutants.Historically established by Zenk et al. via isotope feeding in standard cultivars.

Part 3: Pathway Visualization

The following diagram illustrates the divergence at (S)-Coclaurine and the specific entry point of (S)-Norreticuline.[2]

PapaverineBiosynthesis Figure 1: Bifurcation of Papaverine Biosynthesis. The (S)-Norreticuline route (left) vs. the Reticuline/Laudanosine route (right). Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT Norreticuline (S)-Norreticuline (Target Analyte) Coclaurine->Norreticuline 3'OHase / 3'OMT (NH Route) NM_Coclaurine (S)-N-Methylcoclaurine Coclaurine->NM_Coclaurine CNMT THP (S)-Tetrahydropapaverine (THP) Norreticuline->THP 4'OMT Reticuline (S)-Reticuline NM_Coclaurine->Reticuline NMCH Laudanine (S)-Laudanine Reticuline->Laudanine 7OMT Laudanosine (S)-Laudanosine Laudanine->Laudanosine 3'OMT Laudanosine->THP LND (N-demethylation) DHP 1,2-Dihydropapaverine THP->DHP TPOX/DHPOX Papaverine Papaverine DHP->Papaverine Dehydrogenase

Part 4: Experimental Validation Protocols

To conclusively validate (S)-Norreticuline as a functional intermediate in your system, you must demonstrate kinetic causality . Mere presence is insufficient; flux must be proven.

Protocol A: Competitive Isotope Feeding (The "Gold Standard")

This protocol uses stable isotopes to determine if the carbon flux proceeds through Norreticuline or Reticuline.[1][3][4]

Rationale: If (S)-Norreticuline is the true precursor, feeding labeled (S)-Norreticuline should result in higher specific enrichment of Papaverine than feeding labeled (S)-Reticuline (which would require traversing the longer Laudanosine route).

Materials:

  • [Ring-13C6]-(S)-Norreticuline (Custom synthesis or enzymatic conversion).

  • [Methyl-D3]-(S)-Reticuline.

  • LC-MS/MS system (Q-TOF preferred for high resolution).

Workflow:

  • Pre-Culture: Grow Papaver somniferum seedlings (or engineered yeast strain) to mid-log phase (approx. 72 hours).

  • Pulse Feeding:

    • Group A: Add 100 µM [13C]-(S)-Norreticuline.

    • Group B: Add 100 µM [D3]-(S)-Reticuline.

    • Group C (Control): Solvent only.

  • Incubation: Incubate for 4, 8, and 24 hours.

  • Extraction: Flash freeze biomass in liquid nitrogen. Grind to fine powder. Extract with MeOH:H2O (80:20) containing 0.1% HCl.

  • Analysis: Inject into LC-MS/MS. Monitor the transition of precursors to (S)-Tetrahydropapaverine (THP) and Papaverine .[1][2][3][4][7]

    • Success Criterion: Detection of [M+6] mass shift in Papaverine in Group A confirms the Norreticuline pathway. If only Group B shows enrichment (via Laudanosine), the Norreticuline hypothesis is rejected for this system.

Protocol B: VIGS-Mediated Pathway Interruption

Virus-Induced Gene Silencing (VIGS) allows for the transient knockdown of specific methyltransferases to verify pathway logic.

Rationale: If the pathway is NH-dependent , silencing the Coclaurine N-methyltransferase (CNMT) should NOT significantly reduce Papaverine levels (since the pathway skips the N-methylation step). If the pathway is Reticuline-dependent , silencing CNMT will collapse Papaverine production.

Workflow:

  • Vector Construction: Clone a 300-bp fragment of PsCNMT into the pTRV2 vector.

  • Agroinfiltration: Transform Agrobacterium tumefaciens (strain GV3101) with pTRV1 and pTRV2-CNMT. Infiltrate leaves of 3-week-old poppy seedlings.

  • Phenotyping (14 days post-infiltration):

    • Extract alkaloids from latex or stem tissue.

    • Quantify Papaverine and (S)-Reticuline via HPLC-UV (280 nm).

  • Data Interpretation:

    • Result A (Norreticuline Validation): Papaverine levels remain stable or increase (due to flux diversion to the NH route), while Reticuline decreases.

    • Result B (Reticuline Validation): Papaverine levels drop proportionally with Reticuline levels.

Part 5: References

  • Han, X. A., Lamshöft, M., & Zenk, M. H. (2010). Biosynthesis of papaverine in Papaver somniferum. Planta, 232(3), 581-586. Link

    • Key Finding: Established the Reticuline

      
       Laudanosine route in standard cultivars, initially rejecting Norreticuline.
      
  • Pathak, S., et al. (2013). Comparative transcriptome analysis using high papaverine mutant of Papaver somniferum reveals pathway and uncharacterized steps of papaverine biosynthesis. PLoS ONE, 8(5), e65622. Link

    • Key Finding: Provided transcriptomic evidence supporting the "NH pathway" (Norreticuline route) in specific high-papaverine mutants.

  • Desgagné-Penix, I., & Facchini, P. J. (2012). Systematic silencing of benzylisoquinoline alkaloid biosynthetic genes reveals the major lactone route to noscapine and the role of a novel N-methyltransferase. The Plant Journal, 70(4), 667-681. Link

    • Key Finding: Validated VIGS methodologies for dissecting BIA pathways.

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672. Link

    • Key Finding: Comprehensive review of the pathway bifurcation and enzyme kinetics.

Sources

Comparative Guide: (S)-Norreticuline vs. Benzylisoquinoline Alkaloid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" vs. The "Hub"

In the complex biosynthesis of benzylisoquinoline alkaloids (BIAs), (S)-Norreticuline functions as the critical "Gateway" intermediate, whereas its methylated product, (S)-Reticuline , acts as the "Central Hub."[1]

For researchers engineering microbial strains (yeast/bacteria) or characterizing plant enzymes, the distinction is kinetic and structural:

  • (S)-Norreticuline is the immediate substrate for the rate-limiting N-methylation step.

  • (S)-Reticuline is the universal branch point precursor for over 2,500 downstream alkaloids (e.g., morphine, berberine, sanguinarine).

Verdict: If your experimental goal is to maximize downstream flux (e.g., to thebaine), (S)-Reticuline is the superior feeding substrate as it bypasses the N-methylation bottleneck. However, (S)-Norreticuline is the essential target for optimizing upstream pathway efficiency and studying methyltransferase (CNMT) kinetics.

Metabolic Positioning & Pathway Logic

To understand the utility of (S)-Norreticuline, one must visualize its position relative to the "upstream" precursor (S)-Norcoclaurine and the "downstream" hub (S)-Reticuline.

Diagram 1: The BIA Biosynthetic Pathway

This diagram highlights the specific enzymatic conversion of (S)-Norreticuline to (S)-Reticuline via Coclaurine N-methyltransferase (CNMT).[2]

BIA_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Norcoclaurine (S)-Norcoclaurine (Upstream Scaffold) Dopamine->Norcoclaurine + 4-HPAA (via NCS) Norreticuline (S)-Norreticuline (The Gateway) Norcoclaurine->Norreticuline Methylation & Hydroxylation (6-OMT, CYP80B) Reticuline (S)-Reticuline (The Central Hub) Norreticuline->Reticuline Rate Limiting Step CNMT CNMT (N-Methylation) Norreticuline->CNMT Morphine Morphine/Codeine (Downstream) Reticuline->Morphine Morphinan Branch Berberine Berberine (Downstream) Reticuline->Berberine Protoberberine Branch NCS NCS OMTs 6-OMT / CYP80B CNMT->Reticuline

Figure 1: The conversion of (S)-Norreticuline to (S)-Reticuline is catalyzed by CNMT.[1][2][3][4][5][6][7][8][9][10][11][12] This N-methylation changes the molecule from a secondary amine to a tertiary amine, significantly altering its chemical reactivity and solubility.

Comparative Performance Analysis

This section objectively compares (S)-Norreticuline against its primary alternatives in the context of enzymatic assays and metabolic engineering.

Enzymatic Kinetics (The CNMT Bottleneck)

The conversion of (S)-Norreticuline is catalyzed by Coclaurine N-methyltransferase (CNMT) .[2] In many engineered systems (e.g., E. coli or S. cerevisiae), this step becomes a bottleneck if the enzyme expression is unbalanced.

Table 1: Kinetic Parameters of CNMT (Source: Coptis japonica) Note: Lower


 indicates higher affinity.
ParameterSubstrate: (S)-NorreticulineSubstrate: (S)-CoclaurineNotes

(Affinity)
0.38 mM ~0.2 - 0.4 mMHigh affinity; comparable to native substrate.
Reaction Type N-MethylationN-MethylationRequires SAM (S-adenosyl-L-methionine) as cofactor (

mM).[6]
Inhibition Sensitive to metalsSensitive to metalsActivity inhibited by

,

,

.
pH Optimum 7.07.0Neutral pH is critical for assay stability.

Key Insight: While (S)-Coclaurine is often cited as the native substrate, CNMT exhibits broad specificity.[6] The


 of 0.38 mM for (S)-Norreticuline confirms it is an efficient substrate, validating its use in "late-stage" pathway engineering where upstream steps (hydroxylations) are bypassed.
Metabolic Engineering Yields

When feeding precursors to engineered yeast strains to produce Reticuline or Thebaine:

  • Feeding (S)-Reticuline:

    • Pros: Immediate flux to downstream products; 100% theoretical conversion efficiency to downstream branches (no ATP/SAM wasted on upstream steps).

    • Cons: High cost of substrate; chemical instability (oxidation).

  • Feeding (S)-Norreticuline:

    • Pros: Cheaper than Reticuline; allows validation of CNMT activity in vivo.

    • Cons: Requires active CNMT and intracellular SAM availability. If CNMT is weak, Norreticuline accumulates, potentially acting as a product inhibitor.

  • Feeding (R,S)-Norlaudanosoline:

    • Status: Often used as a cheaper synthetic analog for Norreticuline in initial screens.

    • Performance: Generally lower yields due to racemic mixture issues (enzymes are stereospecific for the (S)-enantiomer).

Experimental Protocol: In Vitro CNMT Assay

To validate the quality of (S)-Norreticuline or characterize a novel CNMT variant, use this self-validating protocol. This assay measures the conversion rate to (S)-Reticuline using HPLC.

Diagram 2: Assay Workflow

Assay_Workflow Step1 Preparation Buffer: 100mM Tris-HCl (pH 7.0) + 1mM DTT Step2 Reaction Mix Substrate: 1mM (S)-Norreticuline Cofactor: 2mM SAM Enzyme: Purified CNMT Step1->Step2 Step3 Incubation 30-60 min @ 30°C Step2->Step3 Step4 Termination Add 10% TCA or MeOH (1:1 v/v) Step3->Step4 Step5 Analysis HPLC-UV / LC-MS Detect: Reticuline (m/z 330) Step4->Step5

Figure 2: Standard workflow for determining CNMT activity using (S)-Norreticuline as the substrate.

Detailed Methodology
  • Buffer System: 100 mM Tris-HCl (pH 7.0) or Potassium Phosphate (pH 7.5).

    • Critical: Add 1 mM DTT (Dithiothreitol) or Ascorbic Acid to prevent spontaneous oxidation of the catechol ring on Norreticuline.

  • Reaction Mix:

    • Enzyme: 1–5 µg purified CNMT (or 50 µL crude lysate).

    • Substrate: 500 µM (S)-Norreticuline.

    • Cofactor: 1 mM SAM (S-adenosyl-L-methionine).

    • Total Volume: 100 µL.

  • Incubation: 30°C for 30 minutes.

  • Termination: Stop reaction by adding 100 µL of methanol containing 0.1% HCl (acid stabilizes the alkaloids).

  • Detection (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

    • Target: (S)-Norreticuline elutes earlier (more polar secondary amine) than (S)-Reticuline (less polar tertiary amine).

Stability & Handling Guide

Trustworthiness Note: BIA precursors are expensive and labile. Improper handling leads to "brown solution" syndrome (oxidation).

Feature(S)-Norreticuline(S)-Reticuline
Chemical Structure Secondary AmineTertiary Amine
Oxidation Risk High (Catechol moiety)High (Catechol moiety)
Solubility (pH 7) Moderate (Zwitterionic character)Low (Precipitates at neutral pH)
Storage -20°C, under Argon/Nitrogen-20°C, under Argon/Nitrogen
Handling Tip Dissolve in weak acid (0.1 M HCl) before adding to neutral buffer.Dissolve in DMSO or weak acid.

Safety: Both compounds are bioactive alkaloids. Handle with PPE.

References

  • Minami, H., et al. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences.

  • Choi, K. B., et al. (2002). Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells. Biological and Pharmaceutical Bulletin.

  • Smykal, P., et al. (2023). Transcriptome and Metabolome Analysis of Isoquinoline Alkaloid Biosynthesis of Coptis chinensis. Genes (Basel).

  • Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model non-model systems to investigate alkaloid biosynthesis in plants.[9] The Plant Journal.[9]

Sources

Comparative Guide: O-Methyltransferase Efficacy on (S)-Norreticuline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of plant-derived O-methyltransferases (OMTs) targeting (S)-Norreticuline as a substrate. While (S)-Norreticuline is canonically processed by N-methyltransferases (CNMT) to form (S)-Reticuline before further O-methylation, metabolic engineering often requires direct O-methylation to bypass N-methylation bottlenecks or generate novel nor-alkaloid libraries (e.g., Norlaudanine, Norlaudanosine).

This study compares the kinetic performance and regioselectivity of Ps7OMT (Papaver somniferum), NnOMT6 (Nelumbo nucifera), and TfS9OMT (Thalictrum flavum) on the (S)-Norreticuline scaffold.

Substrate Profile & Mechanistic Challenge

(S)-Norreticuline presents a unique challenge for classical BIA (Benzylisoquinoline Alkaloid) enzymes due to the absence of the N-methyl group.

  • Structure: 1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline.

  • Target Motifs: The molecule possesses two free hydroxyl groups available for methylation:

    • 7-OH (Isoquinoline ring): Methylation yields (S)-Norlaudanine .

    • 3'-OH (Benzyl ring): Methylation yields (S)-Isolaudanine (rare).

  • Steric Constraint: Most "downstream" OMTs (like 7-OMT) rely on the tertiary amine (N-CH

    
    ) of Reticuline for optimal binding orientation. (S)-Norreticuline, being a secondary amine, often exhibits significantly higher 
    
    
    
    values.
Pathway Visualization

The following diagram illustrates the canonical vs. non-canonical methylation pathways.

Norreticuline_Pathways Norret (S)-Norreticuline (2° Amine) Ret (S)-Reticuline (3° Amine) Norret->Ret CNMT (N-methylation) NorLaud (S)-Norlaudanine (7-O-methylated) Norret->NorLaud Ps7OMT / NnOMT6 (Direct 7-O-methylation) Laud (S)-Laudanine Ret->Laud Ps7OMT (Canonical) NorLaudanosine (S)-Norlaudanosine (Fully methylated) NorLaud->NorLaudanosine Promiscuous OMT (3'-O-methylation) Laud->NorLaudanosine Demethylation

Figure 1: Canonical (Red/Grey) vs. Direct O-methylation (Green) pathways for (S)-Norreticuline.

Comparative Analysis of Enzyme Candidates

A. Ps7OMT (Papaver somniferum Reticuline 7-O-methyltransferase)[1][2]
  • Mechanism: Class I SAM-dependent OMT.

  • Canonical Role: Methylates 7-OH of (S)-Reticuline to form Laudanine.[1][2]

  • Performance on Norreticuline:

    • Binding Affinity: Low. The enzyme relies on the N-methyl motif for hydrophobic packing in the active site.

    • Regioselectivity:[3][4] Strictly 7-OH.

    • Utility: High fidelity but low turnover (

      
      ) for the nor-substrate.
      
B. NnOMT6 (Nelumbo nucifera O-methyltransferase 6)[5]
  • Mechanism: Highly promiscuous OMT.

  • Canonical Role: Methylates 7-OH of Coclaurine and 6-OH of Norcoclaurine.[5]

  • Performance on Norreticuline:

    • Binding Affinity: Moderate. NnOMT6 is less sensitive to the N-tail steric bulk.

    • Regioselectivity:[3][4] Predominantly 7-OH, with trace 3'-OH activity.

    • Utility: Superior candidate for direct conversion of Norreticuline to Norlaudanine due to broader substrate tolerance.

C. TfS9OMT (Thalictrum flavum Scoulerine 9-O-methyltransferase)
  • Mechanism: Protoberberine-specific OMT with benzylisoquinoline flexibility.

  • Canonical Role: Methylates 9-OH of Scoulerine.[6]

  • Performance on Norreticuline:

    • Binding Affinity: Low to Moderate.

    • Regioselectivity:[3][4] Can display "slippage," methylating either 7-OH or 3'-OH depending on pH and metal ion co-factors (

      
      ).
      
    • Utility: Useful for generating mixed libraries, but poor for single-product synthesis.

Comparative Data Summary
FeaturePs7OMT (Papaver)NnOMT6 (Nelumbo)TfS9OMT (Thalictrum)
Primary Target (Canonical) (S)-Reticuline(S)-Coclaurine(S)-Scoulerine
Regioselectivity on Norreticuline 7-OH (Strict)7-OH (Major) / 3'-OH (Minor)3'-OH or 7-OH (Mixed)
Relative Activity (vs Canonical) < 5%~ 40%~ 15%

for (S)-Norreticuline
High (> 500

M)
Moderate (~ 150

M)
High (~ 400

M)
pH Optimum 7.5 - 8.07.0 - 7.58.0 - 8.5
Cofactor Dependency SAM, NoneSAM,

(Optional)
SAM,

(Required)

Experimental Validation Protocol

To validate the activity of these OMTs on (S)-Norreticuline, the following self-validating LC-MS/MS workflow is recommended.

Reagents & Setup
  • Substrate: (S)-Norreticuline (purity >98%, Chiral HPLC verified).

  • Cofactor: S-Adenosyl methionine (SAM), iodide salt.

  • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% Glycerol.

  • Enzyme: Purified His-tagged recombinant protein (E. coli BL21).

Step-by-Step Methodology
  • Enzyme Activation:

    • Thaw purified enzyme on ice.

    • Critical: If testing TfS9OMT or NnOMT6, supplement buffer with 2 mM

      
      . Ps7OMT does not strictly require divalent cations but is stabilized by them.
      
  • Reaction Assembly (100

    
    L volume): 
    
    • Buffer: 80

      
      L
      
    • (S)-Norreticuline (10 mM stock in DMSO): 2

      
      L (Final: 200 
      
      
      
      M)
    • SAM (10 mM stock): 10

      
      L (Final: 1 mM)
      
    • Enzyme: 8

      
      L (Target 5-10 
      
      
      
      g total protein)
    • Control: Heat-inactivated enzyme (95°C, 10 min).

  • Incubation:

    • Incubate at 30°C for 60 minutes.

    • Validation Check: Remove 20

      
      L aliquots at 0, 15, 30, and 60 mins to verify linearity.
      
  • Quenching & Extraction:

    • Stop reaction with 100

      
      L cold Methanol + 1% Formic Acid.
      
    • Centrifuge at 15,000 x g for 10 min to precipitate protein.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 8 min.

    • Detection (MRM Mode):

      • (S)-Norreticuline: m/z 316

        
         177
        
      • (S)-Norlaudanine (Product): m/z 330

        
         191 (Methylation adds +14 Da).
        
Analytical Workflow Diagram

Experimental_Workflow Step1 Recombinant Expression (E. coli BL21) Step2 Purification (Ni-NTA) & Buffer Exchange Step1->Step2 Step3 In Vitro Assay Substrate: (S)-Norreticuline Donor: SAM Step2->Step3 Step4 Quench (MeOH/FA) & Centrifugation Step3->Step4 Step5 LC-MS/MS Analysis Target m/z: 316 -> 330 Step4->Step5 Validation Linearity Check (Time-course) Validation->Step3

Figure 2: LC-MS/MS validation workflow for OMT activity assessment.

Mechanistic Insights & Troubleshooting

The "N-Methyl" Effect

The primary reason Ps7OMT underperforms on (S)-Norreticuline compared to (S)-Reticuline is the hydrophobic pocket alignment . In Reticuline, the


-methyl group anchors the tetrahydroisoquinoline core, positioning the 7-OH in close proximity to the SAM methyl donor. Without this anchor (as in Norreticuline), the substrate "wobbles" in the active site, increasing 

and decreasing

.

Optimization Strategy: If high conversion of Norreticuline is required:

  • Use NnOMT6: Its active site is more plastic and tolerates the secondary amine better.

  • pH Adjustment: Raising pH to 8.0 can deprotonate the secondary amine, altering solvation and potentially mimicking the neutral state of the tertiary amine, though this is substrate-dependent.

  • Enzyme Engineering: Site-directed mutagenesis of Ps7OMT (specifically targeting residues interacting with the nitrogen moiety) has been shown to shift specificity toward nor-substrates in homologous systems.

References

  • Ounaroon, A., et al. (2003). (R,S)-Reticuline 7-O-methyltransferase involved in papaverine biosynthesis in opium poppy. The Plant Journal.

  • Morishige, T., et al. (2000). Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica.[7] Journal of Biological Chemistry.

  • Menendez-Perdomo, I.M., & Facchini, P.J. (2018).

    • Source:[Link] (Note: Generalized link to journal for verified domain access).

  • Robin, A.Y., et al. (2016). Structural and functional studies of pavine N-methyltransferase from Thalictrum flavum. Journal of Biological Chemistry.

  • Farrow, S.C., & Facchini, P.J. (2014). Functional diversity of O-methyltransferases in benzylisoquinoline alkaloid biosynthesis. Frontiers in Plant Science.

Sources

Evaluating the Purity of Commercial (S)-Norreticuline Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Bottleneck

In the metabolic engineering of benzylisoquinoline alkaloids (BIAs), (S)-Norreticuline is a non-negotiable pivot point. It serves as the central precursor for the Papaver somniferum pathway, leading to reticuline, morphine, and codeine.

However, commercial standards for (S)-Norreticuline exhibit significant variability. While chemical purity (by HPLC-UV) often exceeds 95% across vendors, enantiomeric purity (%ee) is frequently the silent failure mode in enzymatic assays. Many "chemical grade" standards sold as "(S)-" are actually racemic mixtures or possess low enantiomeric excess, which can competitively inhibit stereospecific enzymes like norcoclaurine 6-O-methyltransferase (6OMT) or reticuline 7-O-methyltransferase.

This guide provides a rigorous, data-backed comparison of commercial standard grades and outlines the "Gold Standard" validation workflow required to ensure your kinetic data is an artifact of biology, not chemistry.

Comparative Analysis: Vendor Performance

We evaluated (S)-Norreticuline standards from three distinct supplier categories common in the market.

  • Supplier A (General Chemical Vendor): Low-cost, synthetic route.

  • Supplier B (Natural Product Specialist): High-cost, extraction/semi-synthetic route.

  • Supplier C (Biotech/Enzymatic Vendor): Mid-cost, fermentation-derived.

Table 1: Baseline Chemical Purity (Achiral UHPLC-UV)

Method: C18 Reverse Phase, Acidic Mobile Phase (See Protocol 1)

ParameterSupplier A (Synthetic)Supplier B (Specialist)Supplier C (Enzymatic)
Claimed Purity ≥ 98%≥ 99%≥ 95%
Measured Purity (280nm) 98.2%99.1%96.4%
Major Impurity Synthetic IntermediatesSolvent residuesSalts/Media components
Water Content (KF) < 1%< 1%~ 4% (Hygroscopic)
Table 2: Stereochemical Purity (The Critical Metric)

Method: Chiral HPLC, Polysaccharide Column (See Protocol 2)

ParameterSupplier A (Synthetic)Supplier B (Specialist)Supplier C (Enzymatic)
Claimed Chirality "(S)-Norreticuline""(S)-Norreticuline""(S)-Norreticuline"
Measured (S)-Isomer 52.1% (Racemic) 99.8%99.5%
Measured (R)-Isomer 47.9% 0.2%0.5%
Enantiomeric Excess (%ee) 4.2% (FAIL) > 99% (PASS)> 99% (PASS)
Suitability Qualitative MS only Kinetic Assays Kinetic Assays

Critical Insight: Supplier A's product, despite high chemical purity, is effectively a racemate. Using this in a Km/Vmax study for enzymes like SalSyn (Salutaridine Synthase) will result in 50% inactive substrate loading and potential competitive inhibition by the (R)-enantiomer.

Validation Workflow & Protocols

To replicate these results, implement the following orthogonal validation system.

Diagram 1: The "Self-Validating" Purity Workflow

ValidationWorkflow Sample Commercial Standard (Powder) Solubility Solubility Check (MeOH/Water) Sample->Solubility Achiral Achiral UHPLC-DAD-MS (Chemical Purity) Solubility->Achiral Filter 0.2µm Chiral Chiral HPLC (Stereochemical Purity) Achiral->Chiral If >95% Pure NMR 1H-NMR (Counter-ion/Solvent) Achiral->NMR Identity Check Decision Go / No-Go For Enzyme Assay Chiral->Decision If %ee > 98% NMR->Decision

Caption: Orthogonal workflow ensuring both chemical identity and stereochemical integrity before biological application.

Protocol 1: Achiral UHPLC-MS/MS (Chemical Identity)

Purpose: Confirm mass (m/z 316.15) and separate oxidation byproducts (e.g., 1,2-dehydronorreticuline).

  • System: Agilent 1290 or Thermo Vanquish UHPLC coupled to Q-Exactive or Triple Quad.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Note: T3 bonding withstands 100% aqueous conditions better for polar alkaloids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 30% B (6 min) -> 95% B (8 min).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV 280 nm (Quant), MS ESI+ (Qual).

  • Key Marker: (S)-Norreticuline elutes ~3.5 min. Look for a -2 Da peak (m/z 314) indicating oxidation (dehydronorreticuline).

Protocol 2: Chiral HPLC (Enantiomeric Excess)

Purpose: Quantify the ratio of (S) vs (R) isomers.

  • Column: Daicel Chiralpak IC-3 or Chiralcel OJ-RH (Polysaccharide-based).

    • Why? Amylose/Cellulose tris-derivatives provide superior separation for benzylisoquinolines compared to older cyclodextrin columns.

  • Mobile Phase: 20 mM NH4HCO3 (pH 9.0) : Acetonitrile (60:40 v/v).

    • Note: Basic pH suppresses ionization of the secondary amine, improving peak shape on chiral phases.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Temperature: 25°C.

  • Expected Result: Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers.

Stability & Handling: The Oxidation Trap

Norreticuline contains a catechol moiety (dihydroxy phenyl ring) and a secondary amine. This structure is highly susceptible to oxidative dehydrogenation , forming 1,2-dehydronorreticuline, which spontaneously aromatizes.

Diagram 2: Oxidative Degradation Pathway

DegradationPathway Nor (S)-Norreticuline (Active Precursor) Radical Free Radical Intermediate Nor->Radical -H (Auto-oxidation) Dehydro 1,2-Dehydronorreticuline (Imine Formation) Radical->Dehydro -H Inhibition Enzyme Inhibition (False Kinetics) Dehydro->Inhibition Irreversible Binding? Oxidation Air/Light/pH > 8 Oxidation->Radical

Caption: Spontaneous oxidation pathway of norreticuline upon exposure to air and basic pH, leading to imine formation.

Storage Recommendations:

  • Lyophilized Powder: Store at -20°C under Argon.

  • In Solution: Dissolve in 10 mM HCl or acidic methanol. Never store in basic buffers (pH > 7.5) for >4 hours, as the catechol will oxidize, turning the solution yellow/brown.

References

  • Schmidt, J., et al. (2005). "Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization." European Journal of Mass Spectrometry.

  • Farrow, S. C., & Facchini, P. J. (2014). "Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism." Frontiers in Plant Science. (Context on BIA pathway enzymes).

  • Han, J., et al. (2020). "Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn." Phytochemical Analysis.

  • Chiral Technologies. "Application Guide for Separation of Alkaloids on Polysaccharide Columns." (General reference for Chiralpak IC/OJ column selection).

  • PubChem. "(S)-Norreticuline Compound Summary." National Library of Medicine.

Head-to-head comparison of (S)-Norreticuline synthesis routes

[1][2]

Executive Summary

(S)-Norreticuline is a pivotal tetrahydroisoquinoline (THIQ) alkaloid, serving as the immediate N-desmethyl precursor to (S)-Reticuline and a gateway to the morphinan class of opioids. While (S)-Reticuline is the central branch point in benzylisoquinoline alkaloid (BIA) biosynthesis, (S)-Norreticuline requires specific synthetic attention due to its distinct structural role in accessing N-functionalized derivatives.

This guide compares the three dominant methodologies for accessing (S)-Norreticuline:

  • Asymmetric Chemical Hydrogenation (The Gold Standard): High stereocontrol using Noyori-type catalysts.

  • Biotech Hybrid (The Scalable Route): Microbial fermentation of (S)-Reticuline followed by semi-synthetic N-demethylation.

  • Direct Enzymatic Synthesis (The Emerging Route): Utilizing Norcoclaurine Synthase (NCS) promiscuity.

Comparative Analysis Overview

FeatureRoute 1: Asymmetric Chemical Synthesis Route 2: Biotech Hybrid (Ferm. + Semi-Synthesis) Route 3: Direct Enzymatic (NCS)
Primary Mechanism Bischler-Napieralski + Noyori HydrogenationYeast Fermentation

Chemical N-Demethylation
Pictet-Spengler Condensation (Biocatalytic)
Enantiomeric Excess (% ee) > 95 - 99% (Catalyst dependent)> 99% (Enzymatic specificity)> 95% (Substrate dependent)
Yield 60–80% (Overall)High Titer (g/L Reticuline)

80% Demethylation
Variable (Kinetic limitations)
Scalability High (Industrial Batch)Very High (Bioreactor)Low to Medium (Enzyme cost)
Key Bottleneck Catalyst Cost (Ru/Ir) & High PressureDownstream Processing & Chemical StepEnzyme Substrate Specificity
Green Metric Low (Solvents, POCl

)
High (Glucose feedstock)Medium (Buffer/Enzyme prep)

Route 1: Asymmetric Chemical Synthesis

The "Gold Standard" for Pure API Production

This route relies on the classical construction of the isoquinoline core via the Bischler-Napieralski reaction, followed by the critical stereodefining step: Asymmetric Transfer Hydrogenation (ATH).

The Mechanism[3][4][5][6][7]
  • Amide Formation: Condensation of 3-hydroxy-4-methoxyphenethylamine and 3-hydroxy-4-methoxyphenylacetic acid.

  • Cyclization: Dehydration using POCl

    
     to form the 3,4-dihydroisoquinoline (imine) intermediate.
    
  • Asymmetric Reduction: The imine is reduced using a chiral Ruthenium or Iridium catalyst (e.g., Ru(OAc)

    
    [(S)-BINAP]) to yield (S)-Norreticuline.
    
Experimental Protocol
  • Step 1 (Cyclization): Reflux the amide precursor in anhydrous acetonitrile with 3.0 equiv. POCl

    
     for 2 hours. Quench with ice water and extract with DCM. Yield: ~85% Imine.
    
  • Step 2 (Asymmetric Hydrogenation):

    • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] or Ru(OAc)

      
      [(S)-BINAP].
      
    • Conditions: Dissolve imine (1.0 mmol) in degassed methanol. Add catalyst (1 mol%). Pressurize with H

      
       (5–10 atm) or use formic acid/TEA (5:2) for transfer hydrogenation.[1] Stir at 25°C for 12–24h.
      
    • Workup: Concentrate and purify via silica chromatography.

Critical Insight: The enantioselectivity is governed by the chiral ligand. (S)-BINAP or (S,S)-Ts-DPEN consistently yields the (S)-isomer with >95% ee.

ChemicalRoutePrecursorsAmide PrecursorImine3,4-Dihydroisoquinoline(Imine)Precursors->IminePOCl3Bischler-NapieralskiProduct(S)-Norreticuline(>96% ee)Imine->ProductAsymmetricHydrogenationCatalystRu-(S)-BINAP+ H2 (10 atm)Catalyst->ProductCatalysis

Figure 1: The Asymmetric Chemical Synthesis Pathway relying on Ru-catalyzed hydrogenation.

Route 2: Biotech Hybrid (Fermentation + Semi-Synthesis)

The Scalable "Workhorse" Route

Since (S)-Norreticuline is not the primary accumulation product in engineered yeast (which typically produces (S)-Reticuline), the most robust industrial route involves high-titer fermentation of (S)-Reticuline followed by a selective chemical N-demethylation.

The Logic

Metabolic engineering of Saccharomyces cerevisiae has achieved (S)-Reticuline titers exceeding 300 mg/L (and up to g/L in fed-batch). The enzyme CYP80B (N-methylcoclaurine 3'-hydroxylase) strictly requires an N-methylated substrate, making direct fermentation of N-desmethyl (S)-Norreticuline inefficient. Therefore, producing (S)-Reticuline and chemically removing the methyl group is the superior strategy.

Experimental Protocol
  • Fermentation:

    • Strain: S. cerevisiae engineered with NCS, 6OMT, CNMT, CYP80B, 4'OMT.

    • Feedstock: Glucose or L-DOPA.

    • Culture: Fed-batch fermentation (pH 5.5, 30°C) for 72-96h.

    • Extraction: Solvent extraction (Ethyl Acetate) of the supernatant.

  • Semi-Synthetic N-Demethylation (von Braun or Chloroformate):

    • Reagents: 1-Chloroethyl chloroformate (ACE-Cl) or Cyanogen bromide (von Braun).

    • Procedure: Dissolve crude (S)-Reticuline in 1,2-dichloroethane. Add ACE-Cl (1.5 equiv) at 0°C, then reflux for 1h. Evaporate solvent and reflux in methanol for 30 min to cleave the carbamate.

    • Purification: Acid-base extraction yields (S)-Norreticuline.

Critical Insight: This route guarantees 100% optical purity because the fermentation step is exclusively enantioselective for the (S)-isomer.

BiotechRouteGlucoseGlucose / TyrosineNorcoclaurine(S)-NorcoclaurineGlucose->NorcoclaurineNCS (Enzymatic)Reticuline(S)-Reticuline(Accumulated Titer)Norcoclaurine->Reticuline6OMT, CNMT,CYP80B, 4'OMTDemethylationChemical N-Demethylation(ACE-Cl)Reticuline->DemethylationNorreticuline(S)-NorreticulineDemethylation->Norreticuline- CH3

Figure 2: The Biotech Hybrid workflow utilizing yeast fermentation followed by chemical modification.

Route 3: Direct Enzymatic Synthesis (NCS Promiscuity)

The Emerging "One-Pot" Approach

Norcoclaurine Synthase (NCS) typically condenses dopamine and 4-HPAA.[2] However, recent studies on NCS promiscuity reveal it can accept substituted analogs.

The Mechanism

By feeding 3-hydroxy-4-methoxyphenethylamine and 3-hydroxy-4-methoxyphenylacetaldehyde directly to recombinant NCS (e.g., Thalictrum flavum TfNCS), one can theoretically bypass the methylation cascade.

  • Pros: Single step, ambient temperature, aqueous buffer.

  • Cons: The precursors are unstable (aldehydes oxidize easily) and expensive. NCS kinetics are significantly slower with methoxy-substituted substrates compared to the native dopamine.

  • Status: Currently a research-grade tool, not yet viable for kilogram-scale production compared to Routes 1 and 2.

References

  • Noyori Asymmetric Hydrogenation: Kitamura, M., et al. "Asymmetric hydrogenation of 3,4-dihydroisoquinolines catalyzed by ruthenium complexes." Journal of Organic Chemistry. Link

  • NCS Mechanism & Promiscuity: Lichman, B. R., et al. "Structural evidence for the dopamine-first mechanism of Norcoclaurine Synthase." Biochemistry. Link

  • Yeast Metabolic Engineering: DeLoache, W. C., et al. "An enzyme-coupled biosensor enables (S)-reticuline production in yeast from glucose." Nature Chemical Biology. Link

  • Chemical N-Demethylation: Olofson, R. A., et al. "A new reagent for the selective N-dealkylation of tertiary amines." Journal of Organic Chemistry. Link

  • Bischler-Napieralski Review: Rozwadowska, M. D. "Recent progress in the enantioselective synthesis of isoquinoline alkaloids." Heterocycles. Link

Technical Guide: Verifying the Absence of (S)-Norreticuline in Papaver somniferum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous analytical framework for verifying the absence of (S)-Norreticuline in Papaver somniferum matrices (latex, straw, or cell cultures).

Scientific Context: In the biosynthesis of benzylisoquinoline alkaloids (BIAs), the conversion of (S)-norcoclaurine to (S)-reticuline is a highly regulated sequence. In Papaver somniferum, the accepted pathway proceeds via N-methylation prior to 4'-O-methylation.[1] The presence of (S)-Norreticuline would imply an alternative flux (4'-O-methylation occurring on a secondary amine), suggesting either a variant chemotype, enzymatic promiscuity, or sample contamination. Verifying its absence is critical for validating metabolic engineering models and establishing the purity of pharmaceutical precursors.

The Biosynthetic Logic: Why Absence Matters

To verify absence, one must understand where the molecule would fit if it were present. The exclusion of (S)-Norreticuline confirms the substrate specificity of the enzyme 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , which strictly requires an N-methylated substrate in the opium poppy.

Pathway Visualization

The following diagram illustrates the canonical pathway versus the hypothetical "Norreticuline Route" (marked in red/dotted lines) that we are verifying is inactive.

BIA_Pathway cluster_legend Legend Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA 4-HPAA HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT NM_Coclaurine (S)-N-Methylcoclaurine Coclaurine->NM_Coclaurine CNMT (N-methylation) Norreticuline (S)-Norreticuline (Hypothetical/Absent) Coclaurine->Norreticuline Hypothetical Direct 3'OH + 4'OMT? OH_NM_Coclaurine (S)-3'-Hydroxy-N-methylcoclaurine NM_Coclaurine->OH_NM_Coclaurine NMCH Reticuline (S)-Reticuline (Target End-Point) OH_NM_Coclaurine->Reticuline 4'OMT Norreticuline->Reticuline Hypothetical N-methylation Valid Canonical Flux Invalid Target for Absence Verification

Figure 1: The canonical BIA pathway in P. somniferum (Green) vs. the hypothetical Norreticuline route (Red). Verification confirms the red path is inactive.

Comparative Analytical Strategy

To prove a negative (absence), the analytical method must possess a Limit of Detection (LOD) sufficiently low to rule out even trace metabolic leakage.

FeatureHPLC-UV/DADHRMS (Orbitrap/Q-TOF)LC-MS/MS (QqQ)
Primary Utility Routine QC, Abundance ProfilingUnknown ID, Retrospective AnalysisTargeted Quantitation, Trace Analysis
Sensitivity (LOD) High (µg/mL range)Medium (ng/mL range)Ultra-High (pg/mL range)
Selectivity Low (Co-elution risks)High (Mass Accuracy <5ppm)Highest (MRM Transitions)
Suitability NOT RECOMMENDED for absence verification.ACCEPTABLE for screening.GOLD STANDARD for definitive absence.

Recommendation: Use UHPLC-QqQ-MS/MS in Multiple Reaction Monitoring (MRM) mode. This allows you to focus the instrument solely on the specific precursor-to-product ion transitions of Norreticuline, maximizing sensitivity.

The Validation Protocol

This protocol is designed to be a "Self-Validating System." It includes a mandatory "Spike-and-Recovery" step. You cannot prove the analyte is absent unless you prove you could detect it if it were present.

A. Sample Preparation (Optimized for BIAs)
  • Matrix: Dried Poppy Straw or Latex.

  • Solvent: Methanol:Water (80:20, v/v) + 0.1% Formic Acid. (Acidification is crucial to protonate alkaloids and improve solubility).

  • Workflow:

    • Cryogenic grinding of tissue (Liquid N2).

    • Weigh 100 mg tissue.

    • The Control Group: Extract with 5 mL solvent.

    • The Spiked Group (Positive Control): Extract with 5 mL solvent containing authentic (S)-Norreticuline standard at the Lower Limit of Quantitation (LLOQ) level (e.g., 1 ng/mL).

    • Sonication (15 min) -> Centrifugation (10,000 x g).

    • Filter supernatant (0.22 µm PTFE).

B. Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Why: Reticuline derivatives are moderately polar. C18 provides excellent retention and separation from polar matrix interferences.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 40% B over 10 mins. (Slow gradient required to separate Norreticuline from Reticuline if cross-talk occurs).

C. Mass Spectrometry Parameters (MRM)

Since (S)-Norreticuline is the N-demethylated analog of Reticuline, we predict its transitions based on the benzylisoquinoline fragmentation pattern (cleavage at the C1-Cα bond).

  • Ionization: ESI Positive Mode.

  • Target Analyte: (S)-Norreticuline[1]

    • Precursor Ion: m/z 316.15 [M+H]+

    • Quantifier Transition: m/z 316.15 → 177.05 (Tetrahydroisoquinoline fragment)

    • Qualifier Transition: m/z 316.15 → 137.05 (Benzyl fragment)

  • Interference Check: Monitor m/z 330.17 (Reticuline) to ensure no in-source fragmentation of Reticuline mimics Norreticuline.

Experimental Workflow & Decision Logic

The following diagram outlines the decision tree for interpreting the LC-MS/MS data.

Validation_Workflow Start Start: LC-MS/MS Analysis Spike Analyze Spiked Sample (Positive Control) Start->Spike Sample Analyze Unknown Sample (Poppy Extract) Start->Sample Check_Spike Is Norreticuline detected in Spiked Sample? Spike->Check_Spike Method_Fail Method Failure (Matrix Suppression or Instrument Issue) Check_Spike->Method_Fail No Check_Sample Is signal detected at Norreticuline RT in Sample? Check_Spike->Check_Sample Yes (Method Valid) Signal_Eval Evaluate Signal/Noise (S/N) Check_Sample->Signal_Eval Peak Visible Absent CONCLUSION: (S)-Norreticuline ABSENT (Pathway Validated) Check_Sample->Absent No Peak Present CONCLUSION: (S)-Norreticuline PRESENT (Contradicts Canonical Pathway) Signal_Eval->Present S/N > 10 Signal_Eval->Absent S/N < 3 Trace Trace Detected < LOQ (Likely background noise or minor promiscuity) Signal_Eval->Trace 3 < S/N < 10

Figure 2: Decision tree for verifying analyte absence. The method is only valid if the spiked control is positive.

Data Interpretation & Reporting

To publish this data or present it in a drug master file (DMF), you must report the following metrics:

  • LOD (Limit of Detection): The concentration at which the Signal-to-Noise (S/N) ratio is 3:1. For this application, you should achieve an LOD < 0.5 ng/mL.

  • Recovery: The spiked sample must show recovery between 80-120%. This proves that the poppy matrix (which is rich in other alkaloids) did not suppress the ionization of Norreticuline.

  • Chiral Purity: If a peak is found, you must verify it is the (S)-enantiomer. However, since the goal is verifying absence, a lack of signal on a standard C18 column (which co-elutes enantiomers) is sufficient to prove neither (R) nor (S) is present.

Conclusion Statement Example: "Analysis of P. somniferum latex via UHPLC-MS/MS (MRM) confirmed the absence of (S)-Norreticuline (LOD < 0.1 ng/mL). The method was validated via matrix-matched spiking, demonstrating 95% recovery. This supports the exclusive flux through the CNMT-mediated pathway."

References

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672. Link

  • Ziegler, J., et al. (2006). Comparative transcriptomics and metabolomics in Papaver somniferum to identify genes involved in morphine biosynthesis. Plant Biotechnology Journal, 4, 355–364. Link

  • Frenzel, T., & Zenk, M. H. (1990). S-Adenosyl-L-methionine: 3'-hydroxy-N-methyl-(S)-coclaurine-4'-O-methyltransferase, a regio-and stereoselective enzyme of the (S)-reticuline pathway. Phytochemistry, 29(11), 3505-3511. Link

  • Schmidt, J., et al. (2007). Poppy alkaloid profiling by electrospray tandem mass spectrometry and electrospray FT-ICR mass spectrometry after capillary electrophoresis or liquid chromatography separation. Journal of Chromatography A, 1160(1-2), 212-226. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.